2,4-Diamino-6-chloromethylpteridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(chloromethyl)pteridine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN6/c8-1-3-2-11-6-4(12-3)5(9)13-7(10)14-6/h2H,1H2,(H4,9,10,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJBYRAXZVHUGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C2C(=NC(=NC2=N1)N)N)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82778-08-3 (hydrochloride) | |
| Record name | 2,4-Diamino-6-chloromethylpteridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90206130 | |
| Record name | 2,4-Diamino-6-chloromethylpteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57521-63-8 | |
| Record name | 2,4-Diamino-6-chloromethylpteridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057521638 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Diamino-6-chloromethylpteridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90206130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectral Data Analysis of 2,4-Diamino-6-chloromethylpteridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the spectral data for 2,4-diamino-6-chloromethylpteridine, a key intermediate in the synthesis of antifolate drugs such as Methotrexate. The document outlines expected spectral characteristics based on Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by detailed experimental protocols and logical workflows for its synthesis and analysis.
Overview of this compound
This compound (C₇H₇ClN₆, M.W. 210.62 g/mol ) is a synthetic heterocyclic compound featuring a pteridine core.[1] Its structure is characterized by two amino groups at positions 2 and 4, and a reactive chloromethyl group at position 6. This chloromethyl group serves as a crucial handle for synthetic modifications, most notably in the alkylation of the side chain of Methotrexate.[2] The compound is typically synthesized from its precursor, 2,4-diamino-6-hydroxymethylpteridine, via chlorination with agents like thionyl chloride.[3]
Quantitative Spectral Data
The following tables summarize the expected quantitative data from NMR, IR, and MS analysis. It is important to note that while this data is based on established spectroscopic principles and data from related compounds, experimentally obtained spectra may show minor variations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy is a primary tool for the structural elucidation of this compound.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR | ¹³C NMR (Predicted) | ||
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| -CH₂Cl | ~ 4.2 (singlet) | C2 | ~ 160 |
| C7-H | ~ 8.5 (singlet) | C4 | ~ 162 |
| -NH₂ (at C4) | Broad singlet | C4a | ~ 120 |
| -NH₂ (at C2) | Broad singlet | C6 | ~ 155 |
| C7 | ~ 145 | ||
| C8a | ~ 150 | ||
| -CH₂Cl | ~ 45 |
Note: NMR spectra are typically recorded in a deuterated solvent such as DMSO-d₆. The chemical shifts of the amino protons can vary and may be exchanged with D₂O.
Infrared (IR) Spectroscopy Data
The IR spectrum provides information about the functional groups present in the molecule.
Table 2: Expected Infrared Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| Amino (N-H) | 3100 - 3500 | Stretching |
| Aromatic Ring (C=N, C=C) | 1500 - 1650 | Stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-Cl | 600 - 800 | Stretching |
Mass Spectrometry (MS) Data
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Table 3: Expected Mass Spectrometry Data (Electron Impact - EI)
| m/z | Proposed Fragment | Notes |
| 210/212 | [M]⁺ | Molecular ion peak, showing isotopic pattern for one chlorine atom. |
| 175 | [M - Cl]⁺ | Loss of a chlorine radical. |
| 161 | [M - CH₂Cl]⁺ | Loss of the chloromethyl group. |
In high-resolution mass spectrometry using electrospray ionization (HRMS-ESI), the expected protonated molecular ion ([M+H]⁺) would have an m/z of approximately 211.049.[2]
Experimental Protocols
Detailed methodologies for acquiring the spectral data are provided below.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters for ¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64, depending on sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
Acquisition Parameters for ¹³C NMR:
-
Pulse sequence: Proton-decoupled pulse sequence.
-
Spectral width: 0-180 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
-
Transfer the fine powder to a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
A background spectrum of the empty sample compartment should be recorded and subtracted from the sample spectrum.
-
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition Parameters (ESI-MS):
-
Ionization mode: Positive ion mode.
-
Capillary voltage: 3-4 kV.
-
Drying gas (N₂) flow rate: 5-10 L/min.
-
Drying gas temperature: 300-350 °C.
-
Mass range: m/z 50-500.
-
Visualized Workflows
The following diagrams, created using the DOT language, illustrate the synthesis and analytical workflow for this compound.
Caption: Synthetic pathway for this compound.
References
The Biological Activity of 2,4-Diamino-6-chloromethylpteridine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diamino-6-chloromethylpteridine scaffold is a cornerstone in medicinal chemistry, serving as a versatile precursor for a wide array of biologically active molecules. Its derivatives have garnered significant attention for their potential as therapeutic agents, primarily due to their potent inhibitory effects on key enzymes involved in cellular proliferation. This technical guide provides a comprehensive overview of the biological activities of these compounds, with a focus on their anticancer properties, supported by quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action and experimental workflows.
Core Biological Activity: Inhibition of Dihydrofolate Reductase
The primary mechanism of action for many 2,4-diaminopteridine derivatives is the inhibition of dihydrofolate reductase (DHFR).[1][2] This enzyme is a crucial component of the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are essential cofactors in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA. By competitively binding to the active site of DHFR, these pteridine derivatives disrupt the folate cycle, leading to a depletion of intracellular THF pools. This, in turn, inhibits DNA synthesis and repair, ultimately causing cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.[1][2]
Quantitative Data on Biological Activity
The following tables summarize the in vitro inhibitory activities of various 2,4-diamino-6-substituted pteridine derivatives against different cancer cell lines and dihydrofolate reductase enzymes. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the biological activity.
Table 1: Anticancer Activity of 2,4-Diamino-6-substituted Pteridine Derivatives
| Compound ID | 6-Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | -CH2-(2,5-dimethoxybenzyl)amino | P. falciparum (V1/S, pyrimethamine-resistant) | 0.009 | [1] |
| 2 | -CH2-dibenz[b,f]azepine-2'-O-(3-carboxypropyl)oxy | P. carinii DHFR | 0.0011 | [3] |
| 3 | -CH2-dibenz[b,f]azepine-2'-O-(3-carboxypropyl)oxy | T. gondii DHFR | 0.0099 | [3] |
| 4 | -CH2-dibenz[b,f]azepine-2'-O-(3-carboxypropyl)oxy | M. avium DHFR | 0.0020 | [3] |
| 5j | -CH2-(2,5-dimethoxybenzyl) | P. carinii DHFR | 0.057 | [4] |
| 5k | -CH2-(3,4-dimethoxybenzyl) | P. carinii DHFR | 0.10 | [4] |
| 5l | -CH2-(3,4,5-trimethoxybenzyl) | P. carinii DHFR | 0.091 | [4] |
| 5d | -CH2-(2-methoxybenzyl) | T. gondii DHFR | 0.014 | [4] |
Table 2: Dihydrofolate Reductase (DHFR) Inhibitory Activity
| Compound ID | 6-Substituent | Enzyme Source | IC50 (µM) | Reference |
| 10 | -CH2-dibenz[b,f]azepine-2'-O-(3-carboxypropyl)oxy | P. carinii DHFR | 0.0011 | [3] |
| 10 | -CH2-dibenz[b,f]azepine-2'-O-(3-carboxypropyl)oxy | T. gondii DHFR | 0.0099 | [3] |
| 10 | -CH2-dibenz[b,f]azepine-2'-O-(3-carboxypropyl)oxy | M. avium DHFR | 0.0020 | [3] |
| 12 | -CH2-dibenz[b,f]azepine-2'-O-(4-carboxybenzyloxy) | P. carinii DHFR | 0.0010 | [3] |
| 12 | -CH2-dibenz[b,f]azepine-2'-O-(4-carboxybenzyloxy) | T. gondii DHFR | 0.022 | [3] |
| 12 | -CH2-dibenz[b,f]azepine-2'-O-(4-carboxybenzyloxy) | M. avium DHFR | 0.00075 | [3] |
| 5j | -CH2-(2,5-dimethoxybenzyl) | P. carinii DHFR | 0.057 | [4] |
| 5k | -CH2-(3,4-dimethoxybenzyl) | P. carinii DHFR | 0.10 | [4] |
| 5l | -CH2-(3,4,5-trimethoxybenzyl) | P. carinii DHFR | 0.091 | [4] |
Experimental Protocols
Synthesis of this compound Hydrochloride
A common and efficient method for the synthesis of the core intermediate, this compound hydrochloride, involves the chlorination of its hydroxymethyl precursor.[5][6]
Materials:
-
2,4-Diamino-6-hydroxymethylpteridine
-
Thionyl chloride (SOCl2)
Procedure:
-
To a flask containing thionyl chloride (e.g., 290 ml), add 2,4-diamino-6-hydroxymethylpteridine (e.g., 29.2 g, 0.151 mol) in one portion at room temperature with stirring.[5]
-
The reaction mixture will initially be a suspension and will gradually become a solution over time.
-
Continue stirring the reaction at room temperature overnight.[7]
-
After the reaction is complete, the excess thionyl chloride is typically removed under reduced pressure.
-
The resulting solid is the hydrochloride salt of this compound. This crude product can often be used in subsequent reactions without further purification.
General Procedure for Synthesis of 6-Substituted Derivatives
The reactive chloromethyl group at the 6-position of the pteridine ring serves as a convenient handle for the synthesis of a diverse library of derivatives through nucleophilic substitution.[6]
General Reaction: this compound + Nu-H → 2,4-Diamino-6-(Nu-methyl)pteridine + HCl
Where Nu-H represents a nucleophile such as an amine, thiol, or alcohol.
Example Procedure (Alkylation of an Amine):
-
Dissolve this compound hydrochloride in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the desired amine nucleophile to the solution. An excess of the amine may be used to act as both a reactant and a base to neutralize the HCl generated.
-
The reaction mixture is typically stirred at room temperature or heated to facilitate the reaction, depending on the reactivity of the nucleophile.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be isolated by precipitation with a non-polar solvent (e.g., diethyl ether) or by aqueous workup followed by extraction and purification by column chromatography or recrystallization.
In Vitro Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8][9][10][11][12]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well microtiter plates
-
Test compounds (this compound derivatives) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[10]
-
Prepare serial dilutions of the test compounds in the cell culture medium. The final concentration of DMSO should be kept low (typically <0.5%) to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with untreated cells (vehicle control) and wells with medium only (blank).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.[10]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.[8]
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of DHFR, which catalyzes the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF) using NADPH as a cofactor. The decrease in NADPH concentration is monitored by the change in absorbance at 340 nm.[13]
Materials:
-
Purified DHFR enzyme (e.g., from rat liver, P. carinii, or recombinant human)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Dihydrofolic acid (DHF) solution
-
NADPH solution
-
Test compounds (this compound derivatives) dissolved in DMSO
-
96-well UV-transparent plate or quartz cuvettes
-
UV/Vis spectrophotometer or microplate reader capable of reading absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in each well or cuvette containing the assay buffer, NADPH, and the test compound at various concentrations. Include a control reaction with no inhibitor (vehicle control) and a blank with no enzyme.
-
Initiate the reaction by adding the DHFR enzyme to the mixture.
-
Immediately start monitoring the decrease in absorbance at 340 nm over a period of time (e.g., 5-10 minutes) at a constant temperature (e.g., 25°C or 37°C). The rate of NADPH oxidation is proportional to the DHFR activity.
-
The initial reaction rates are calculated from the linear portion of the absorbance vs. time plot.
-
The percentage of inhibition for each compound concentration is calculated as follows: % Inhibition = [(Rate of control reaction - Rate of inhibited reaction) / Rate of control reaction] x 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of this compound derivatives.
Caption: Mechanism of action of 2,4-diaminopteridine derivatives as DHFR inhibitors in the folate metabolic pathway.
Caption: General experimental workflow for the discovery and development of anticancer 2,4-diaminopteridine derivatives.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant potential in drug discovery, particularly in the development of novel anticancer and antimicrobial agents. Their primary mode of action through the inhibition of dihydrofolate reductase is well-established, and the reactive 6-chloromethyl group provides a facile entry point for the synthesis of diverse chemical libraries. The quantitative data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new, more potent, and selective therapeutic agents based on this versatile pteridine scaffold. Further research into their activity against other potential targets and in in vivo models is warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4-diamino-6-[2'-O-(omega-carboxyalkyl)oxydibenz[b,f]azepin-5-yl]methylpteridines as potent and selective inhibitors of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and antiparasitic and antitumor activity of 2, 4-diamino-6-(arylmethyl)-5,6,7,8-tetrahydroquinazoline analogues of piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
- 6. This compound | 57521-63-8 | Benchchem [benchchem.com]
- 7. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. protocols.io [protocols.io]
- 13. Identification of 2,4-diamino-6,7-dimethoxyquinoline derivatives as G9a inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
The Pteridine Core: A Technical Deep Dive into 2,4-Diamino-6-chloromethylpteridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pteridine ring system, a fused heterocycle of pyrimidine and pyrazine rings, is a cornerstone of numerous biologically vital molecules, including folic acid and biopterin.[1][2] Its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, serving as scaffolds for anticancer, antimicrobial, and anti-inflammatory agents.[2] Among these, 2,4-Diamino-6-chloromethylpteridine stands out as a pivotal intermediate and a molecule of interest in its own right. This technical guide provides an in-depth exploration of the this compound core, detailing its synthesis, chemical properties, and biological significance, with a focus on its role in the development of therapeutic agents.
Chemical Properties and Synthesis
This compound is a synthetic pteridine derivative characterized by amino groups at the 2 and 4 positions and a reactive chloromethyl group at the 6 position.[3] This specific arrangement of functional groups makes it a valuable precursor in the synthesis of more complex molecules, most notably the anticancer drug Methotrexate.[3]
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₇ClN₆ | [4] |
| Molecular Weight | 210.62 g/mol | [4] |
| CAS Number | 57521-63-8 | [4] |
| Appearance | Dark-yellow crystals (hydrochloride salt) | [5] |
| Solubility | The hydrochloride salt is more soluble than the free base. | [3] |
Synthesis of this compound Hydrochloride
A highly efficient method for the preparation of this compound hydrochloride involves the reaction of 2,4-Diamino-6-hydroxymethylpteridine with thionyl chloride.[5] This process achieves a high yield and produces a product suitable for subsequent synthetic steps.[5]
Experimental Protocol:
-
Reactants:
-
2,4-Diamino-6-hydroxymethylpteridine (0.151 mol)
-
Thionyl chloride (290 ml)
-
Chloroform (500 ml)
-
-
Procedure:
-
Add 2,4-Diamino-6-hydroxymethylpteridine to thionyl chloride at room temperature.
-
Stir the mixture vigorously for 60 minutes at room temperature.
-
Continue stirring for an additional 90 minutes at 50°C.
-
Allow the reaction to proceed overnight at room temperature.
-
Add chloroform and stir the resulting suspension under reflux for 2 hours.
-
Cool the mixture to 20°C and collect the solid product by filtration.
-
Wash the solid with chloroform and dry at 50°C.
-
-
Yield: 96%[5]
Biological Activities and Mechanism of Action
The pteridine core of this compound is the foundation of its biological activity, primarily acting as an antifolate.[3] Antifolates interfere with the action of folic acid, a vitamin essential for the synthesis of DNA, RNA, and amino acids. This interference disrupts cellular replication and growth, making these compounds effective against rapidly dividing cells, such as cancer cells and certain microbes.[3]
Inhibition of Dihydrofolate Reductase (DHFR)
The primary target of many 2,4-diaminopteridine derivatives is dihydrofolate reductase (DHFR), a key enzyme in the folate metabolic pathway.[6] DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF and its derivatives are crucial cofactors in the synthesis of purines and thymidylate, essential building blocks of DNA.[7] By inhibiting DHFR, 2,4-diaminopteridines deplete the intracellular pool of THF, leading to the inhibition of DNA synthesis and cell death.
Anticancer and Antimalarial Potential
The ability of 2,4-diaminopteridine derivatives to inhibit DHFR underpins their use as anticancer and antimalarial agents. Cancer cells and malaria parasites (Plasmodium species) have a high demand for nucleic acid precursors to support their rapid proliferation and are therefore particularly sensitive to DHFR inhibition.[6][8]
A derivative, 2,4-Diamino-6-(bis-2-chloroethyl)aminomethyl pteridine, has demonstrated high potency against L-1210 mouse leukemia lymphoblasts.[9] Furthermore, various 6-substituted 2,4-diaminopteridines have shown significant in vitro activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[6][10]
| Compound/Derivative | Target Organism/Cell Line | IC₅₀ | Reference |
| 2,4-diamino-N¹⁰-methyl-pteroic acid (DAMPA) | Plasmodium falciparum (antifolate-sensitive) | 446 ng/ml | [2] |
| 2,4-diamino-N¹⁰-methyl-pteroic acid (DAMPA) | Plasmodium falciparum (highly resistant) | 812 ng/ml | [2] |
| 2,4-diamino-5-chloro-6-[N-(2,5-dimethoxybenzyl)amino]quinazoline | Plasmodium falciparum | 9 nM | [6][10] |
| Substituted 2,4-diaminopteridine (Compound 10b) | Inducible Nitric Oxide Synthase (iNOS) | 18.85 µM | [11] |
| Substituted 2,4-diaminopteridine (Compound 10i) | Inducible Nitric Oxide Synthase (iNOS) | 24.08 µM | [11] |
| 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines (Compound 1j) | HL-60 (leukemia) | < 50 µM | [12] |
| 4-amino-2-aryl-6,9-dichlorobenzo[g]pteridines (Compound 1k) | HL-60 (leukemia) | < 50 µM | [12] |
Other Biological Targets
Research has expanded to investigate the interaction of pteridine derivatives with other biological targets. Certain substituted 2,4-diaminopteridines have shown potent inhibitory activity against inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes.[11] Additionally, the folate pathway in trypanosomes, which relies on pteridine reductase 1 (PTR1) in addition to DHFR, presents another promising target for pteridine-based inhibitors in the fight against parasitic diseases like African trypanosomiasis.[7]
Conclusion and Future Directions
The this compound core is a versatile and highly valuable scaffold in medicinal chemistry. Its role as a key intermediate in the synthesis of Methotrexate is well-established, and ongoing research continues to unveil the therapeutic potential of its derivatives. The ability of the 2,4-diaminopteridine structure to effectively inhibit DHFR has paved the way for the development of potent anticancer and antimalarial agents. Future research will likely focus on the design of novel derivatives with enhanced selectivity for pathogenic enzymes over their human counterparts to minimize side effects. Furthermore, the exploration of other biological targets for pteridine-based compounds holds the promise of new treatments for a wide range of diseases, from inflammatory conditions to parasitic infections. The continued investigation of this remarkable heterocyclic system is poised to yield significant advancements in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. 2,4-diaminopteridine-based compounds as precursors for de novo synthesis of antifolates: a novel class of antimalarials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | 57521-63-8 | Benchchem [benchchem.com]
- 4. This compound | C7H7ClN6 | CID 157880 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
- 6. journals.asm.org [journals.asm.org]
- 7. Identification of Novel Potential Inhibitors of Pteridine Reductase 1 in Trypanosoma brucei via Computational Structure-Based Approaches and in Vitro Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2,4-Diaminopteridine-Based Compounds as Precursors for De Novo Synthesis of Antifolates: a Novel Class of Antimalarials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2,4-Diamino-6-(bis-2-chloroethyl)aminomethyl pteridine. A new potent anticancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro activities of 2,4-diaminoquinazoline and 2,4-diaminopteridine derivatives against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activities of 2,4-diaminopteridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Synthesis of Novel Bioactive Compounds from 2,4-Diamino-6-chloromethylpteridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2,4-diaminopteridine scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a variety of biologically significant molecules. The reactive chloromethyl group at the 6-position of 2,4-Diamino-6-chloromethylpteridine makes it a versatile starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential. This technical guide provides a comprehensive overview of the synthesis of novel bioactive compounds from this key intermediate, with a particular focus on the development of potent enzyme inhibitors.
Core Synthetic Strategies
The primary route for derivatizing this compound involves nucleophilic substitution at the 6-chloromethyl position. This allows for the introduction of a wide range of functional groups and molecular scaffolds, leading to compounds with tailored biological activities. A common precursor in these syntheses is 2,4-diamino-6-hydroxymethylpteridine, which can be converted to the more reactive chloro- or bromo-methyl derivatives.
One of the most prominent applications of this starting material is in the synthesis of antifolates, a class of drugs that inhibit dihydrofolate reductase (DHFR). DHFR is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleic acids and certain amino acids. By inhibiting DHFR, these compounds disrupt cellular replication, making them effective anticancer and antimicrobial agents.
A notable example is the synthesis of Methotrexate, a widely used chemotherapeutic agent. The synthesis involves the alkylation of diethyl N-[4-(methylamino)benzoyl]glutamate with this compound hydrochloride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) in the presence of potassium iodide.[1][2] The resulting diethyl ester is then hydrolyzed to yield Methotrexate.[1][2]
Experimental Protocols
Synthesis of this compound Hydrochloride
A common method for the preparation of the starting material, this compound hydrochloride, involves the reaction of 2,4-diamino-6-hydroxymethylpteridine with thionyl chloride.[1][2]
Procedure:
-
2,4-Diamino-6-hydroxymethylpteridine (0.151 mol) is added in one portion to thionyl chloride (290 ml) at room temperature.[1]
-
The reaction mixture is stirred, and the progress is monitored.
-
Upon completion, the excess thionyl chloride is removed under reduced pressure to yield this compound hydrochloride.
General Procedure for the Synthesis of N-[(2,4-diaminopteridin-6-yl)methyl] Diarylamine Analogues
Derivatives can be synthesized from the corresponding 2,4-diamino-6-(bromomethyl)pteridine, which exhibits similar reactivity to the chloromethyl analogue. The general procedure involves the reaction with the sodium salts of various amines in dry tetrahydrofuran (THF) at room temperature.[3][4]
Procedure:
-
To a solution of the desired diarylamine in dry THF, add an equimolar amount of a strong base (e.g., sodium hydride) to form the sodium salt.
-
Add a solution of 2,4-diamino-6-(bromomethyl)pteridine hydrobromide in dry THF to the amine salt solution.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the crude product by chromatography to obtain the desired N-[(2,4-diaminopteridin-6-yl)methyl] diarylamine derivative.
Quantitative Data Summary
The following tables summarize the reported yields and biological activities of various pteridine derivatives synthesized from 2,4-diamino-6-halomethylpteridine precursors.
| Compound | Starting Material | Yield (%) | Reference |
| N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine and analogues | 2,4-diamino-6-(bromomethyl)pteridine | 50-75 | [3] |
| 2,4-diamino-6-bromomethylpteridine | 2,4-diamino-6-hydroxymethylpteridine | 96 | [5] |
Table 1: Synthetic Yields of Pteridine Derivatives
| Compound | Target Enzyme | Organism | IC50 (µM) | Reference |
| N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine (4a) | DHFR | Pneumocystis carinii | 0.21 | [3][4] |
| N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine (4a) | DHFR | Toxoplasma gondii | 0.043 | [3][4] |
| N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine (4a) | DHFR | Mycobacterium avium | 0.012 | [3][4] |
| N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine (4a) | DHFR | Rat liver | 4.4 | [3][4] |
| Pyrazolopyrimidine 13c | Adenosine Kinase | - | 0.0075 | [6] |
| Alkynylpyrimidine analog 13g | Adenosine Kinase | - | 0.022 | [6] |
Table 2: Bioactivity of Pteridine Derivatives (IC50 values)
Signaling Pathways and Experimental Workflows
The primary mechanism of action for many bioactive compounds derived from this compound is the inhibition of the folate pathway, specifically targeting the enzyme Dihydrofolate Reductase (DHFR).
Caption: Folate synthesis pathway and the inhibitory action of antifolates on Dihydrofolate Reductase (DHFR).
The general synthetic workflow for creating novel derivatives from this compound is depicted below.
Caption: General workflow for the synthesis and evaluation of bioactive pteridine derivatives.
References
- 1. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
- 2. CA1167844A - Method for preparing n-¬4-¬¬(2,4-diamino-6- pteridinyl)- methyl|methylamino|benzoyl|glutamic acid - Google Patents [patents.google.com]
- 3. Structure-based design of selective inhibitors of dihydrofolate reductase: synthesis and antiparasitic activity of 2, 4-diaminopteridine analogues with a bridged diarylamine side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis and biological evaluation of pteridine and pyrazolopyrimidine based adenosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analogs of 2,4-Diamino-6-chloromethylpteridine: A Technical Guide to Their Synthesis, Biological Evaluation, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteridines, a class of heterocyclic compounds composed of fused pyrimidine and pyrazine rings, represent a privileged scaffold in medicinal chemistry. The 2,4-diaminopteridine core, in particular, is a key pharmacophore found in numerous biologically active molecules, most notably the dihydrofolate reductase (DHFR) inhibitors.[1] 2,4-Diamino-6-chloromethylpteridine serves as a crucial synthetic intermediate for the preparation of a diverse range of structural analogs with significant therapeutic potential.[2] This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential applications of these analogs, with a primary focus on their role as DHFR inhibitors. Detailed experimental protocols for synthesis and biological evaluation are provided, along with a structured presentation of quantitative biological data. Furthermore, key signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the underlying molecular mechanisms and experimental designs.
Introduction
The pteridine nucleus is a fundamental component of various essential biomolecules, including folic acid and its derivatives, which are vital for one-carbon transfer reactions in the synthesis of nucleic acids and amino acids.[2] Consequently, targeting enzymes involved in folate metabolism has been a successful strategy in the development of therapeutic agents, particularly in oncology and infectious diseases.[1] Dihydrofolate reductase (DHFR) is a key enzyme in the folate pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor for the synthesis of purines and thymidylate.[3] Inhibition of DHFR disrupts DNA synthesis and repair, leading to cell cycle arrest and apoptosis, particularly in rapidly proliferating cells such as cancer cells and certain pathogens.[3]
This compound is a reactive intermediate that allows for the introduction of a wide variety of substituents at the 6-position of the pteridine ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.[4] This guide will delve into the synthetic methodologies for creating a library of these analogs, present their biological data in a comparative format, and provide detailed protocols for their evaluation.
Data Presentation: Biological Activity of 2,4-Diaminopteridine Analogs
The primary mechanism of action for many 2,4-diaminopteridine derivatives is the inhibition of dihydrofolate reductase. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. The following tables summarize the reported IC50 values for a selection of 2,4-diaminopteridine analogs against DHFR from various species.
| Compound ID | 6-Substituent | Target DHFR | IC50 (µM) | Reference |
| 1 | -CH₂-Dibenz[b,f]azepine | Pneumocystis carinii | 0.21 | [5] |
| Toxoplasma gondii | 0.043 | [5] | ||
| Mycobacterium avium | 0.012 | [5] | ||
| Rat Liver | 4.4 | [5] | ||
| 2 | -CH₂-Dihydrodibenz[b,f]azepine | Pneumocystis carinii | 1.9 | [5] |
| 3 | -CH₂-Dihydroacridine | Pneumocystis carinii | 0.08 | [5] |
| 4 | -CH₂-Phenothiazine | Pneumocystis carinii | 0.05 | [5] |
| 5 | -CH₂-Carbazole | Pneumocystis carinii | 0.09 | [5] |
| 6 | -CH₂-Diphenylamine | Pneumocystis carinii | >10 | [5] |
| 7 | 6-(2-hydroxy-2-(4-chlorophenyl)ethyl)-1-methylpteridine-2,4,7(1H,3H,8H)-trione | Human (recombinant) | 50.03 (% inhibition) | [2] |
| 8 | 6-(2-hydroxy-2-(4-methoxyphenyl)ethyl)-1-methylpteridine-2,4,7(1H,3H,8H)-trione | Human (recombinant) | 39.61 (% inhibition) | [2] |
Table 1: Inhibitory Activity of 2,4-Diamino-6-substituted Pteridine Analogs against Dihydrofolate Reductase (DHFR).
| Compound ID | Cell Line | Assay Type | IC50 (µM) | Reference |
| 1 | P. carinii trophozoites | Growth Inhibition | 1.9 | |
| 1 | T. gondii tachyzoites | [³H]uracil incorporation | 0.077 | |
| Trimetrexate | P. carinii trophozoites | Growth Inhibition | 0.27 | |
| Trimethoprim | P. carinii trophozoites | Growth Inhibition | >340 |
Table 2: Antiproliferative Activity of Selected 2,4-Diaminopteridine Analogs.
Experimental Protocols
Synthesis of this compound Hydrochloride
This protocol describes a common method for the synthesis of the key intermediate, this compound hydrochloride, from 2,4-diamino-6-hydroxymethylpteridine.
Materials:
-
2,4-Diamino-6-hydroxymethylpteridine
-
Thionyl chloride (SOCl₂)
-
Dry Dimethylformamide (DMF) (optional, as solvent)
-
Anhydrous diethyl ether
Procedure:
-
To a flask equipped with a magnetic stirrer and a reflux condenser with a drying tube, add 2,4-diamino-6-hydroxymethylpteridine.
-
Slowly add an excess of thionyl chloride to the flask at room temperature with stirring. The reaction can be performed neat or in a dry, inert solvent like DMF.
-
Stir the reaction mixture at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC).
-
After completion, remove the excess thionyl chloride under reduced pressure.
-
Add anhydrous diethyl ether to the residue to precipitate the product.
-
Filter the solid product, wash with anhydrous diethyl ether, and dry under vacuum to yield this compound hydrochloride.
General Procedure for the Synthesis of 2,4-Diamino-6-(substituted-methyl)pteridine Analogs
This protocol outlines a general method for the nucleophilic substitution of the chlorine atom in this compound with various nucleophiles (e.g., amines, thiols).
Materials:
-
This compound hydrochloride
-
Nucleophile (e.g., a primary or secondary amine, a thiol)
-
A suitable base (e.g., triethylamine, potassium carbonate)
-
A suitable solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Tetrahydrofuran (THF))
Procedure:
-
Dissolve the desired nucleophile in an appropriate anhydrous solvent.
-
Add a suitable base to the solution to deprotonate the nucleophile if necessary.
-
To this solution, add a solution of this compound hydrochloride in the same solvent dropwise at room temperature with stirring.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
In Vitro Dihydrofolate Reductase (DHFR) Inhibition Assay
This protocol is based on a commercially available colorimetric DHFR inhibitor screening kit.[6]
Materials:
-
DHFR Assay Buffer
-
DHFR Substrate (Dihydrofolic acid)
-
Dihydrofolate Reductase enzyme
-
NADPH
-
Test compounds (pteridine analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., Methotrexate)
-
96-well clear flat-bottom microplate
-
Multi-well spectrophotometer
Procedure:
-
Reagent Preparation: Prepare working solutions of DHFR assay buffer, DHFR substrate, DHFR enzyme, and NADPH according to the kit manufacturer's instructions.
-
Assay Setup:
-
In a 96-well plate, add 2 µL of the test compound solution to the sample wells.
-
Add 2 µL of the positive control (e.g., Methotrexate) to the inhibitor control wells.
-
Add 2 µL of the solvent to the enzyme control wells.
-
Add DHFR Assay Buffer to all wells to bring the volume to 100 µL.
-
-
Enzyme Addition: Add 98 µL of the diluted Dihydrofolate Reductase enzyme solution to the sample, enzyme control, and inhibitor control wells. Add 100 µL of DHFR assay buffer to the background control wells.
-
NADPH Addition: Add 40 µL of the diluted NADPH solution to all wells. Mix well and incubate at room temperature for 10-15 minutes, protected from light.
-
Substrate Addition: Add 60 µL of the diluted DHFR substrate solution to all wells to initiate the reaction. The total volume in each well should be 200 µL.
-
Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Data Analysis: Calculate the rate of reaction (decrease in absorbance per minute) for each well. The percent inhibition for each test compound is calculated using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Sample) / Rate of Enzyme Control] x 100
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of pteridine analogs on cancer cell lines.[5]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (pteridine analogs) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with medium and solvent only as controls. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well. Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.
-
Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways
The primary mechanism of action of 2,4-diaminopteridine analogs is the inhibition of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway. This inhibition leads to a depletion of tetrahydrofolate (THF), which is essential for the de novo synthesis of purines and thymidylate, ultimately leading to the inhibition of DNA synthesis and cell proliferation. Downstream effects can include the activation of tumor suppressor pathways, such as the p53-p21 axis, resulting in cell cycle arrest.
Caption: Folate metabolism pathway and the mechanism of action of 2,4-diaminopteridine analogs.
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel 2,4-diaminopteridine analogs as potential therapeutic agents.
References
- 1. High-throughput Screening and Sensitized Bacteria Identify an M. tuberculosis Dihydrofolate Reductase Inhibitor with Whole Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. CA1167844A - Method for preparing n-¬4-¬¬(2,4-diamino-6- pteridinyl)- methyl|methylamino|benzoyl|glutamic acid - Google Patents [patents.google.com]
- 4. This compound | 57521-63-8 | Benchchem [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. assaygenie.com [assaygenie.com]
A Technical Guide to the Reactivity of the Chloromethyl Group in Pteridine Rings
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of the chemical reactivity of the chloromethyl group attached to the pteridine nucleus. The pteridine scaffold, a fusion of pyrimidine and pyrazine rings, is a privileged structure in medicinal chemistry, forming the core of essential cofactors like folic acid and biopterin, as well as crucial drugs such as Methotrexate.[1][2][3] The introduction of a chloromethyl group, particularly at the 6-position, transforms the pteridine ring into a versatile intermediate, enabling a wide array of chemical modifications. This reactivity is central to the synthesis of numerous biologically active molecules.
Synthesis of 6-Chloromethylpteridine Derivatives
The primary precursor for generating the reactive chloromethyl group is the corresponding hydroxymethylpteridine. The most common starting material, 2,4-diamino-6-hydroxymethylpteridine, is converted to its chloro-derivative via a robust chlorination reaction, typically using thionyl chloride (SOCl₂).[2] This process yields the hydrochloride salt of 2,4-diamino-6-chloromethylpteridine, which is often more soluble and suitable for subsequent reactions than the free base.[2]
Experimental Protocol: Synthesis of this compound Hydrochloride [2]
-
Reaction Setup: In a suitable reaction vessel, add thionyl chloride (290 ml). At room temperature, add 2,4-diamino-6-hydroxymethylpteridine (29.2 g, 0.151 mol) in a single portion.
-
Stirring and Heating: Vigorously stir the reaction mixture for 60 minutes at room temperature. Subsequently, heat the mixture to 50°C and maintain for 90 minutes. Allow the mixture to cool and continue stirring overnight at room temperature.
-
Reflux: Add chloroform (500 ml) to the vessel. Stir the resulting suspension under reflux for 2 hours.
-
Isolation: After cooling the mixture to 20°C, collect the solid product by filtration.
-
Washing and Drying: Wash the collected solid with chloroform and dry at 50°C to yield this compound hydrochloride as dark-yellow crystals.
-
Yield: This protocol affords a high yield of the product (approximately 96%).[2]
An alternative route involves the synthesis of the analogous 2,4-diamino-6-bromomethylpteridine, which exhibits similar reactivity. This is typically achieved by treating the hydroxymethyl precursor with N-bromosuccinimide (NBS) and triphenylphosphine.[1][4]
Mechanism and Reactivity Profile
The chloromethyl group on the pteridine ring is highly susceptible to bimolecular nucleophilic substitution (SN2) reactions .[1] The electron-withdrawing nature of the pteridine ring system enhances the electrophilicity of the methylene carbon, while the chloride ion serves as an excellent leaving group.
In the SN2 mechanism, a nucleophile directly attacks the carbon atom, leading to a transition state where the nucleophile-carbon bond is forming concurrently as the carbon-chlorine bond is breaking. This single, concerted step results in the displacement of the chloride and the formation of a new covalent bond with the nucleophile.[1]
This high reactivity allows for the introduction of a diverse range of functional groups onto the pteridine core, making it a cornerstone of synthetic strategies in medicinal chemistry.
Nucleophilic Substitution Reactions and Quantitative Data
The 6-chloromethylpteridine intermediate reacts efficiently with a variety of nucleophiles, including amines and thiols. These reactions are often high-yielding and can be optimized using techniques such as microwave irradiation to reduce reaction times.[3][5]
Experimental Protocol: Microwave-Assisted N-Alkylation [3][5]
-
Setup: In a microwave reaction vial, combine 6-(chloromethyl)pteridine-2,4-diamine hydrochloride with an appropriate substituted aniline or aliphatic amine derivative.
-
Solvent: Use N,N-dimethylacetamide (DMA) as the solvent.
-
Reaction: Heat the mixture to 60°C using microwave irradiation until the reaction is complete (monitored by TLC or LC-MS).
-
Isolation: Upon completion, the product can be isolated using standard purification techniques such as precipitation or chromatography.
This method has been shown to produce a wide range of N-substituted pteridine derivatives in high yields.
Table 1: Reactivity with Amine Nucleophiles
| Nucleophile | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Substituted Anilines | DMA, 60°C, Microwave | 70 - 90 | [3][5] |
| Aliphatic Amines | DMA, 60°C, Microwave | 70 - 90 | [3][5] |
| Diethyl N-[4-(methylamino)benzoyl]-glutamate | Polar Aprotic Solvent, KI | High Purity |[2] |
Table 2: Reactivity with Sulfur Nucleophiles
| Nucleophile | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thiophenol | DMF, reflux, 2h | 97 | [6] |
| Methyl Mercaptan | Methanol, reflux, 3h | 72 | [6] |
| o-Chlorothiophenol | DMF, reflux, 2h | 65 |[6] |
Application in Drug Development: The Folate Pathway
The primary application of this reactivity is in the synthesis of antifolate drugs like Methotrexate. Methotrexate is a potent inhibitor of dihydrofolate reductase (DHFR) , a critical enzyme in the folate metabolic pathway. DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a cofactor essential for the synthesis of purines and thymidylate, which are vital for DNA synthesis and cell replication.[2]
By blocking DHFR, Methotrexate depletes the cellular pool of tetrahydrofolate, thereby halting DNA synthesis and inhibiting the proliferation of rapidly dividing cells, such as cancer cells. The synthesis of Methotrexate involves the nucleophilic attack of the secondary amine in the p-aminobenzoyl-L-glutamic acid side chain on the 6-chloromethylpteridine core.[2]
Conclusion
The chloromethyl group serves as a powerful and versatile chemical handle on the pteridine ring. Its high reactivity in SN2 reactions enables the straightforward introduction of diverse side chains, a strategy that has been pivotal in the development of potent therapeutic agents. The well-established protocols for the synthesis of chloromethylpteridines and their subsequent derivatization provide a robust platform for researchers in medicinal chemistry and drug development to create novel enzyme inhibitors, molecular probes, and bioconjugates. A thorough understanding of this reactivity is therefore essential for leveraging the full potential of the pteridine scaffold in modern chemical biology.
References
- 1. This compound | 57521-63-8 | Benchchem [benchchem.com]
- 2. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
2,4-Diamino-6-chloromethylpteridine Hydrochloride: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of 2,4-Diamino-6-chloromethylpteridine hydrochloride, a key intermediate in the synthesis of the antifolate drug methotrexate.[1] Understanding these properties is critical for its effective handling, storage, and use in synthetic applications.
Core Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₈Cl₂N₆ | PubChem |
| Molecular Weight | 247.08 g/mol | PubChem |
| CAS Number | 82778-08-3 | PubChem |
| Appearance | Light Orange to Dark Orange Solid | Inferred from 2,4-Diamino-6-(hydroxymethyl)pteridine hydrochloride[2] |
Solubility Profile
Table 1: Qualitative Solubility of this compound Hydrochloride
| Solvent | Solubility | Notes |
| Water | More soluble than the free base | The hydrochloride salt enhances aqueous solubility.[3][4] |
| Dimethylacetamide (DMA) | Soluble | A suitable polar aprotic solvent for reactions.[3] |
| Dimethylformamide (DMF) | Soluble | A suitable polar aprotic solvent for reactions.[3] |
| Dimethyl sulfoxide (DMSO) | Soluble | A preferred polar aprotic solvent for synthesis.[3] The related hydroxymethyl analog is slightly soluble in DMSO.[2] |
| Methanol | Slightly Soluble (with heating) | Inferred from the solubility of the related 2,4-Diamino-6-(hydroxymethyl)pteridine hydrochloride.[2] |
Stability Characteristics
The stability of this compound hydrochloride is influenced by pH, temperature, and the presence of nucleophiles.
Table 2: Stability Profile of this compound Hydrochloride
| Condition | Observation | Recommended Storage |
| pH | Degradation increases at pH > 10, with hydrolysis of the chloromethyl group to a hydroxymethyl group being a primary degradation pathway.[1] | Store in neutral or slightly acidic conditions. |
| Temperature | Thermogravimetric analysis (TGA) shows the onset of decomposition at approximately 180°C.[1] | 2–8°C in an inert atmosphere.[1] |
| Nucleophiles | The reactive chloromethyl group is susceptible to nucleophilic substitution.[4] | Avoid contact with strong nucleophiles during storage. |
| Light | While specific photostability data is unavailable, related chlorinated heterocyclic compounds are known to undergo photodegradation. | Protect from light. |
Experimental Protocols
Detailed, validated experimental protocols for determining the solubility and stability of this compound hydrochloride are not widely published. However, standardized methodologies can be adapted for its characterization.
Solubility Determination (Shake-Flask Method)
This method is a standard approach for determining equilibrium solubility.
-
Preparation: Add an excess amount of this compound hydrochloride to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the separation method does not alter the temperature.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Express the solubility in units such as mg/mL or mol/L.
Stability Testing: Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and pathways.
-
Stress Conditions: Expose solutions of this compound hydrochloride to a variety of stress conditions:
-
Time Points: Sample the stressed solutions at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Analysis: Analyze the samples using a stability-indicating HPLC method capable of separating the parent compound from its degradation products.
-
Identification: Characterize the structure of significant degradation products using techniques such as LC-MS/MS and NMR.
Visualized Workflows and Pathways
Experimental Workflow for Solubility and Stability Assessment
Caption: Workflow for solubility and stability analysis.
Synthesis and Primary Degradation Pathway
References
- 1. This compound | 57521-63-8 | Benchchem [benchchem.com]
- 2. 2,4-DIAMINO-6-(HYDROXYMETHYL)PTERIDINE HYDROCHLORIDE [amp.chemicalbook.com]
- 3. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
- 4. Buy 6-(Chloromethyl)pteridine-2,4-diamine monohydrochloride | 82778-08-3 [smolecule.com]
Methodological & Application
Synthesis of Methotrexate Leveraging 2,4-Diamino-6-chloromethylpteridine: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, this document provides comprehensive application notes and detailed protocols for the synthesis of Methotrexate, a widely used antifolate agent in cancer chemotherapy and for treating autoimmune diseases. This guide focuses on a specific and efficient synthetic route starting from 2,4-Diamino-6-chloromethylpteridine.
Methotrexate functions by inhibiting dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides, thereby disrupting DNA and RNA synthesis in rapidly dividing cells. The synthesis method detailed herein offers a reliable pathway to obtain high-purity Methotrexate.
Application Notes
The synthesis of Methotrexate from this compound hydrochloride involves a two-step process: an alkylation reaction followed by hydrolysis. A key advantage of this method is the ability to produce stereospecific L-Methotrexate, the biologically active enantiomer, by using the corresponding L-glutamate derivative as a starting material. The reaction proceeds without racemization of the glutamic acid moiety[1][2].
A critical aspect of this synthesis is the management of impurities. Process-related impurities can arise from incomplete reactions, side reactions, or contaminants in the starting materials. Degradation impurities can also form upon exposure to light, heat, or moisture. Therefore, careful control of reaction parameters and appropriate purification techniques are essential to achieve high-purity Methotrexate suitable for pharmaceutical applications. Common analytical techniques for monitoring purity and identifying impurities include High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Protocols
This section outlines the detailed methodologies for the key experiments in the synthesis of Methotrexate.
Protocol 1: Synthesis of Diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate hydroiodide (Intermediate)
This protocol describes the alkylation of diethyl N-[4-(methylamino)benzoyl]-L-glutamate with this compound hydrochloride.
Materials:
-
Diethyl N-[4-(methylamino)benzoyl]-L-glutamate
-
This compound hydrochloride
-
Potassium iodide (KI)
-
Dimethyl sulfoxide (DMSO)
-
Methanol
Procedure:
-
In a suitable reaction vessel, dissolve diethyl N-[4-(methylamino)benzoyl]-L-glutamate and potassium iodide in dimethyl sulfoxide.
-
Add this compound hydrochloride to the solution. The molar ratio of potassium iodide to the pteridine starting material should be approximately 4:1[2].
-
Stir the reaction mixture at ambient temperature. The reaction progress can be monitored by an appropriate chromatographic technique (e.g., TLC or HPLC).
-
Upon completion of the reaction, the product, diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate hydroiodide, will precipitate.
-
Collect the precipitated product by filtration.
-
Wash the collected solid with a suitable solvent (e.g., methanol) to remove unreacted starting materials and byproducts.
-
Dry the product under vacuum. This intermediate is typically obtained as orange-yellow crystals[1][2].
Protocol 2: Synthesis of L-Methotrexate
This protocol details the hydrolysis of the intermediate ester to yield the final product, L-Methotrexate.
Materials:
-
Diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate hydroiodide
-
Sodium hydroxide (NaOH)
-
Aqueous ethanol
-
Mineral acid (e.g., HCl) for pH adjustment
-
Activated charcoal
Procedure:
-
Suspend the diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate hydroiodide in aqueous ethanol.
-
Add a solution of sodium hydroxide to the suspension to initiate hydrolysis.
-
Heat the reaction mixture to reflux and monitor the reaction progress until the ester is completely hydrolyzed.
-
After cooling, treat the alkaline solution with activated charcoal to decolorize it and filter the mixture.
-
Adjust the pH of the filtrate to approximately 4 with a mineral acid. This will cause the L-Methotrexate to precipitate[1][2].
-
Collect the fine yellow crystals of L-Methotrexate by filtration.
-
Wash the product sequentially with water and ethanol.
-
Dry the final product in the air.
Quantitative Data Summary
The following tables summarize the quantitative data reported for the synthesis of Methotrexate using this compound.
| Intermediate Product | Reagents | Solvent | Temperature | Yield | Purity | Reference |
| Diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate hydroiodide | Diethyl N-[4-(methylamino)benzoyl]-L-glutamate, this compound HCl, Potassium Iodide | DMSO | Ambient | 77% | N/A | [1][2] |
| Final Product | Starting Material | Hydrolysis Agent | Yield | Purity (by HPLC) | Reference |
| L-Methotrexate | Diethyl N-[4-[[(2,4-diamino-6-pteridinyl)methyl]methylamino]benzoyl]-L-glutamate hydroiodide | Sodium Hydroxide | 87% | >98% | [1][2] |
Visualizations
The following diagrams illustrate the experimental workflow and the key signaling pathways affected by Methotrexate.
References
- 1. CA1167844A - Method for preparing n-¬4-¬¬(2,4-diamino-6- pteridinyl)- methyl|methylamino|benzoyl|glutamic acid - Google Patents [patents.google.com]
- 2. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
Synthesis of 2,4-Diamino-6-chloromethylpteridine: A Detailed Protocol for Drug Development Professionals
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Diamino-6-chloromethylpteridine is a critical intermediate in the synthesis of various biologically active compounds, most notably the anticancer drug Methotrexate. The efficient and high-yield synthesis of this precursor is paramount for pharmaceutical development and research. This document provides a detailed protocol for the synthesis of this compound hydrochloride from its hydroxymethyl precursor, 2,4-Diamino-6-hydroxymethylpteridine, through a robust chlorination reaction.
Data Summary
The following table summarizes the quantitative data for the synthesis of this compound hydrochloride.
| Parameter | Value | Reference |
| Starting Material | 2,4-Diamino-6-hydroxymethylpteridine | [1] |
| Reagent | Thionyl chloride (SOCl₂) | [1][2][3] |
| Solvent | None (neat) or Chloroform | [1][2] |
| Reaction Temperature | Room temperature, then 50°C | [1] |
| Reaction Time | 60 minutes at room temperature, 90 minutes at 50°C, then overnight at room temperature | [1] |
| Product | This compound hydrochloride | [1][2] |
| Yield | 96% | [1] |
| Melting Point | >300°C | [1] |
| Appearance | Dark-yellow crystals | [1] |
Experimental Protocol
This protocol details the synthesis of this compound hydrochloride from 2,4-Diamino-6-hydroxymethylpteridine.
Materials:
-
2,4-Diamino-6-hydroxymethylpteridine
-
Thionyl chloride (SOCl₂)
-
Chloroform (CHCl₃)
Equipment:
-
Reaction flask
-
Magnetic stirrer
-
Heating mantle
-
Reflux condenser
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
Reaction Setup: In a suitable reaction flask, add 2,4-Diamino-6-hydroxymethylpteridine (29.2 g, 0.151 mol) to thionyl chloride (290 ml) at room temperature in one portion.[1]
-
Initial Reaction: Vigorously stir the reaction mixture at room temperature for 60 minutes.[1]
-
Heating: Increase the temperature of the reaction mixture to 50°C and continue stirring for an additional 90 minutes.[1]
-
Overnight Stirring: Allow the reaction mixture to cool to room temperature and continue stirring overnight.[1]
-
Suspension and Reflux: Add chloroform (500 ml) to the reaction mixture. Stir the resulting suspension under reflux for 2 hours.[1]
-
Isolation: After cooling the mixture to 20°C, collect the solid product by filtration.[1]
-
Washing and Drying: Wash the collected solid with chloroform and dry it at 50°C to obtain this compound hydrochloride (36 g, 96% yield) as dark-yellow crystals.[1]
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of this compound hydrochloride.
Caption: Experimental workflow for the synthesis of this compound HCl.
Discussion
The described protocol provides a straightforward and high-yielding method for the chlorination of 2,4-Diamino-6-hydroxymethylpteridine. The use of thionyl chloride as both a reagent and a solvent in the initial step is an efficient approach.[1][2] The subsequent heating and refluxing in chloroform ensure the completion of the reaction and aid in the precipitation of the hydrochloride salt. This method, as outlined in the patent literature, is advantageous as it can be performed without a catalyst and results in a product of high purity.[2] The final product is a key starting material for the synthesis of Methotrexate, a widely used chemotherapeutic agent.[1][2] Researchers involved in the development of pteridine-based pharmaceuticals will find this protocol valuable for obtaining the necessary chlorinated intermediate.
References
- 1. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
- 2. CA1167844A - Method for preparing n-¬4-¬¬(2,4-diamino-6- pteridinyl)- methyl|methylamino|benzoyl|glutamic acid - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
Application Notes and Protocols: Utilizing 2,4-Diamino-6-chloromethylpteridine in the Development of DHFR Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2,4-Diamino-6-chloromethylpteridine as a key intermediate in the synthesis and evaluation of Dihydrofolate Reductase (DHFR) inhibitors. The following sections detail the central role of DHFR in cellular metabolism, protocols for synthesizing novel pteridine-based inhibitors, methodologies for assessing their enzymatic and cellular activity, and a summary of structure-activity relationship data.
Introduction to Dihydrofolate Reductase (DHFR) as a Therapeutic Target
Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[1][2] THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[2][3] Consequently, the inhibition of DHFR disrupts DNA synthesis and repair, leading to cell growth arrest and apoptosis. This makes DHFR a well-established and attractive target for the development of therapeutic agents, particularly in the fields of oncology and infectious diseases.[4]
The strategic development of DHFR inhibitors often involves the use of versatile chemical scaffolds that mimic the natural substrate, folic acid. The pteridine ring system is a core component of folic acid and, therefore, serves as a foundational structure for many potent DHFR inhibitors. This compound is a key precursor for the synthesis of these inhibitors due to the reactive chloromethyl group at the C6 position, which allows for the introduction of diverse side chains to explore structure-activity relationships (SAR).[5][6]
DHFR Signaling and Metabolic Pathway
The inhibition of DHFR has significant downstream effects on cellular metabolism. The primary consequence is the depletion of the THF pool, which directly impacts the de novo synthesis of purines and the thymidylate synthesis cycle. This disruption in nucleotide biosynthesis ultimately hinders DNA replication and cell proliferation.
Experimental Protocols
Protocol 1: Synthesis of N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine from this compound
This protocol describes the synthesis of a potent DHFR inhibitor, demonstrating a common synthetic route from the chloromethylpteridine precursor. This method can be adapted for the synthesis of a variety of analogues by substituting the nucleophile.
Materials:
-
This compound hydrochloride
-
Dibenz[b,f]azepine
-
Sodium hydride (NaH)
-
Dry Tetrahydrofuran (THF)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., dichloromethane, methanol)
Procedure:
-
Preparation of the Nucleophile: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve dibenz[b,f]azepine in dry THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (a 60% dispersion in mineral oil is commonly used) to the solution with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of the amine.
-
Nucleophilic Substitution: In a separate flask, suspend this compound hydrochloride in dry THF.
-
Add the previously prepared solution of the dibenz[b,f]azepine sodium salt dropwise to the pteridine suspension at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Once the reaction is complete, quench the reaction by the slow addition of water.
-
Remove the THF under reduced pressure.
-
Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure N-[(2,4-diaminopteridin-6-yl)methyl]dibenz[b,f]azepine.
-
Characterize the final product by NMR, mass spectrometry, and elemental analysis.
Protocol 2: DHFR Enzyme Inhibition Assay
This spectrophotometric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.
Materials:
-
Purified recombinant human DHFR (or other sources as required)
-
DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 1 mM DTT)
-
NADPH solution (in assay buffer)
-
Dihydrofolate (DHF) solution (in assay buffer)
-
Synthesized inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare stock solutions of NADPH, DHF, and inhibitor compounds. Dilute them to the desired working concentrations in DHFR Assay Buffer.
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Blank: Assay buffer only.
-
Enzyme Control (100% activity): DHFR enzyme, NADPH, and assay buffer.
-
Inhibitor Wells: DHFR enzyme, NADPH, and various concentrations of the inhibitor compound.
-
-
Pre-incubation: Add the enzyme, NADPH, and inhibitor (or buffer for the control) to the wells. Mix gently and pre-incubate at the desired temperature (e.g., 25 °C) for 5-10 minutes.
-
Reaction Initiation: Initiate the reaction by adding DHF to all wells.
-
Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 15-30 seconds for 5-10 minutes using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve) for each well.
-
Determine the percent inhibition for each inhibitor concentration relative to the enzyme control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Protocol 3: Cell Proliferation Assay (MTT Assay)
This colorimetric assay assesses the cytotoxic effect of the DHFR inhibitors on cancer cell lines by measuring the metabolic activity of viable cells.
Materials:
-
Human cancer cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37 °C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the inhibitor compounds in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the inhibitors. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and determine the IC50 value.
-
Experimental and Logical Relationship Workflows
The development of novel DHFR inhibitors from this compound follows a structured workflow, from synthesis to biological evaluation.
The logical relationship in a structure-activity relationship (SAR) study involves systematically modifying the chemical structure and observing the impact on biological activity.
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50 values) of selected 2,4-diaminopteridine derivatives against various DHFR enzymes. This data highlights the potential for developing potent and selective inhibitors based on this scaffold.
| Compound ID | R-Group at C6-methyl | Target DHFR | IC50 (µM) | Reference |
| 4a | Dibenz[b,f]azepine | P. carinii | 0.21 | [5][6] |
| T. gondii | 0.043 | [5][6] | ||
| M. avium | 0.012 | [5][6] | ||
| Rat Liver | 4.4 | [5][6] | ||
| 5 | beta-Naphthylthio | P. carinii | 0.17 | [7] |
| T. gondii | 0.09 | [7] | ||
| 3g | 2-methoxy-5-(4-carboxybutyloxy)benzyl | P. carinii | 0.049 | [8] |
| Rat Liver | 3.9 | [8] | ||
| M. avium | 0.0058 | [8] |
Note: The inhibitory activities can vary based on the specific assay conditions and the source of the DHFR enzyme.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a wide range of DHFR inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers to design, synthesize, and evaluate novel compounds with potential therapeutic applications in cancer and infectious diseases. The key to successful drug development in this area lies in the iterative process of chemical synthesis, biological testing, and SAR analysis to optimize both potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Dihydrofolate reductase - Wikipedia [en.wikipedia.org]
- 3. BMRB Featured System: Dihydrofolate Reductase [bmrb.io]
- 4. Enhanced Degradation of Dihydrofolate Reductase through Inhibition of NAD Kinase by Nicotinamide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-based design of selective inhibitors of dihydrofolate reductase: synthesis and antiparasitic activity of 2, 4-diaminopteridine analogues with a bridged diarylamine side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 2,4-diamino-6-(thioarylmethyl)pyrido[2,3-d]pyrimidines as dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Pneumocystis carinii, Toxoplasma gondii, and Mycobacterium avium dihydrofolate reductases by 2,4-diamino-5-[2-methoxy-5-(omega-carboxyalkyloxy)benzyl]pyrimidines: marked improvement in potency relative to trimethoprim and species selectivity relative to piritrexim - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2,4-Diamino-6-chloromethylpteridine in Solid-Phase Synthesis: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 2,4-Diamino-6-chloromethylpteridine in solid-phase synthesis. This versatile building block is a key precursor for the construction of pteridine-based compound libraries, most notably for the development of antifolate agents such as Methotrexate and its analogs. These compounds are of significant interest in medicinal chemistry due to their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1]
The primary application of this compound in solid-phase synthesis revolves around its reactive chloromethyl group at the C6 position. This functionality allows for its immobilization on a solid support and subsequent elaboration to generate a diverse range of molecules. The pteridine core itself is a crucial pharmacophore that mimics folic acid, enabling it to interact with enzymes in the folate metabolic pathway, such as dihydrofolate reductase (DHFR).
Biological Context: The Dihydrofolate Reductase (DHFR) Pathway
Derivatives of this compound, such as Methotrexate, are potent inhibitors of dihydrofolate reductase (DHFR).[1] This enzyme plays a critical role in the synthesis of purines and thymidylate, which are essential for DNA synthesis and cell proliferation.[2][3] By inhibiting DHFR, these compounds deplete the cellular pool of tetrahydrofolate, leading to an arrest of DNA synthesis and ultimately, cell death.[3] This mechanism of action is the basis for their use as anticancer agents.
Solid-Phase Synthesis Workflow
The solid-phase synthesis of pteridine derivatives from this compound typically involves three main stages: immobilization of the pteridine scaffold onto a solid support, diversification of the molecule by adding various building blocks, and finally, cleavage from the resin to yield the purified product.
Experimental Protocols
The following protocols provide a general framework for the solid-phase synthesis of a library of pteridine-based compounds. Researchers should optimize these conditions based on the specific resin, linker, and building blocks used.
Protocol 1: Immobilization of this compound on a Hydroxymethyl Resin
This protocol describes the attachment of the pteridine scaffold to a solid support via an ether linkage.
Materials:
-
This compound hydrochloride
-
Hydroxymethyl-functionalized resin (e.g., Wang resin)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Procedure:
-
Swell the hydroxymethyl resin in DMF for 1 hour.
-
Wash the resin with DMF (3 x resin volume).
-
Dissolve this compound hydrochloride (3 equivalents relative to resin loading) and DIPEA (6 equivalents) in DMF.
-
Add the solution to the swelled resin and agitate at room temperature for 24-48 hours.
-
Wash the resin sequentially with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
-
(Optional) Determine the loading efficiency using a suitable analytical method (e.g., elemental analysis or cleavage of a small sample).
Protocol 2: Diversification via Nucleophilic Substitution
This protocol outlines the displacement of a suitable leaving group on the resin-bound pteridine with a nucleophile, such as an amine.
Materials:
-
Resin-bound pteridine
-
Amine building block (e.g., a protected amino acid ester) (5 equivalents)
-
DIPEA (10 equivalents)
-
DMF
Procedure:
-
Swell the resin-bound pteridine in DMF.
-
Dissolve the amine building block and DIPEA in DMF.
-
Add the solution to the resin and agitate at 50 °C for 12-24 hours.
-
Wash the resin with DMF (3x), DCM (3x), and methanol (3x).
-
Dry the resin under vacuum.
Protocol 3: Cleavage from the Resin
This protocol describes the release of the final product from the solid support using acidic conditions.
Materials:
-
Resin-bound final product
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
DCM
Procedure:
-
Swell the resin in DCM.
-
Prepare a cleavage cocktail of TFA/TIS/DCM (e.g., 95:2.5:2.5 v/v/v).
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under reduced pressure.
-
Precipitate the crude product by adding cold diethyl ether.
-
Isolate the product by centrifugation or filtration.
-
Purify the product by an appropriate method (e.g., HPLC).
Data Presentation
While specific quantitative data for the solid-phase synthesis of a diverse library using this compound is not extensively reported, the following tables provide representative data for the solution-phase synthesis of Methotrexate and a hypothetical projection for a solid-phase approach.
Table 1: Solution-Phase Synthesis of Methotrexate
This table summarizes key parameters from a reported solution-phase synthesis of Methotrexate using this compound hydrochloride.[4]
| Step | Reactants | Solvent | Temperature | Reaction Time | Yield |
| Alkylation | This compound HCl, Diethyl N-[4-(methylamino)benzoyl]glutamate, Potassium iodide | Dimethyl sulfoxide | Room Temperature | - | High |
| Hydrolysis | Diethyl ester intermediate, Sodium hydroxide | Aqueous Ethanol | - | - | High |
Table 2: Hypothetical Quantitative Data for Solid-Phase Synthesis of a Methotrexate Analog
This table presents projected data for the solid-phase synthesis of a Methotrexate analog, based on typical efficiencies observed in solid-phase organic synthesis.
| Step | Parameter | Value |
| Resin Loading | Initial Resin Loading | 1.0 mmol/g |
| Pteridine Immobilization | 0.8 mmol/g | |
| Coupling Reaction | Coupling Efficiency | >95% |
| Cleavage and Purification | Overall Yield (from resin) | 50-70% |
| Purity (by HPLC) | >95% |
Conclusion
This compound is a valuable and versatile starting material for the solid-phase synthesis of pteridine-based compound libraries. The protocols and data presented here provide a foundation for researchers to explore the synthesis of novel derivatives with potential applications in drug discovery, particularly in the development of new antifolate agents. The adaptability of solid-phase synthesis allows for the rapid generation of a wide array of analogs for structure-activity relationship (SAR) studies, accelerating the identification of lead compounds.
References
Microwave-Assisted Synthesis of Methotrexate: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of Methotrexate (MTX) from 2,4-Diamino-6-chloromethylpteridine. Microwave-assisted organic synthesis offers significant advantages over conventional heating methods, including drastically reduced reaction times, increased product yields, and improved purity profiles.[1][2] This protocol details the necessary reagents, equipment, and step-by-step procedures for this synthetic transformation, making it a valuable resource for researchers in medicinal chemistry and drug development. The innovative process, conducted under microwave irradiation, has been shown to improve yield and purity, and in particular, reduce the reaction time from days to as little as 20 minutes.[1][2]
Introduction
Methotrexate is a widely used chemotherapeutic agent and immunosuppressant. The classical synthesis of Methotrexate can be a time-consuming process with moderate yields. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, enabling rapid and efficient synthesis of a wide range of compounds.[3][4][5] This application note describes an optimized protocol for the N-alkylation of diethyl p-(methylamino)benzoyl-L-glutamate with this compound under microwave irradiation to yield the diethyl ester of Methotrexate, which is subsequently hydrolyzed to afford the final product. This method provides a significant improvement over traditional synthetic routes.[1][2]
Reaction Scheme
The synthesis involves the nucleophilic substitution of the chlorine atom in this compound by the secondary amine of diethyl p-(methylamino)benzoyl-L-glutamate, followed by hydrolysis of the resulting diethyl ester.
Step 1: N-alkylation (Microwave-assisted)
![Image of the chemical reaction of this compound with Diethyl p-(methylamino)benzoyl-L-glutamate to form Diethyl Methotrexate]
Step 2: Hydrolysis
![Image of the chemical reaction of Diethyl Methotrexate to Methotrexate]
Experimental Protocol
Materials and Reagents
-
This compound hydrochloride
-
Diethyl p-(methylamino)benzoyl-L-glutamate
-
N,N-Dimethylacetamide (DMA)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Deionized water
-
Hydrochloric acid (HCl)
-
Standard laboratory glassware
-
Microwave reactor (e.g., Biotage Initiator+)[6]
-
Magnetic stirrer
-
Rotary evaporator
-
pH meter
-
Filtration apparatus
Microwave-Assisted Synthesis of Diethyl Methotrexate
-
In a 10 mL microwave vial equipped with a magnetic stir bar, add this compound hydrochloride (1 equivalent).
-
Add diethyl p-(methylamino)benzoyl-L-glutamate (1.1 equivalents).
-
Add N,N-Dimethylacetamide (DMA) as the solvent to achieve a suitable concentration.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the mixture at 60°C for 20 minutes with microwave heating.[2]
-
After the reaction is complete, cool the vial to room temperature.
Hydrolysis of Diethyl Methotrexate to Methotrexate
-
To the reaction mixture containing the diethyl ester of Methotrexate, add a solution of sodium hydroxide (2.5 equivalents) in a mixture of ethanol and water.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).
-
Upon completion of the hydrolysis, carefully acidify the reaction mixture to a pH of approximately 4.0 using dilute hydrochloric acid to precipitate the crude Methotrexate.
-
Stir the resulting suspension for 30 minutes to ensure complete precipitation.
Purification of Methotrexate
-
Collect the precipitated crude Methotrexate by vacuum filtration.
-
Wash the solid with deionized water.
-
Further wash the solid with acetone.[7]
-
Dry the purified Methotrexate under vacuum to obtain a yellow solid.
Data Presentation
The following table summarizes the reaction conditions and outcomes for the microwave-assisted synthesis of Methotrexate, demonstrating the efficiency of this method.
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (min) | Microwave Power (W) | Yield (%) | Purity (%) | Reference |
| This compound hydrochloride | Diethyl p-(methylamino)benzoyl-L-glutamate | DMA | 60 | 20 | Not Specified | 70-90 | >95 | [2] |
| 2,4-diamino-6-(bromomethyl) pteridine | Diethyl p-(methylamino)benzoyl-L-glutamate | DMA | 60 | 20 | Not Specified | 70-90 | >95 | [1] |
Experimental Workflow Diagram
The following diagram illustrates the key steps in the microwave-assisted synthesis of Methotrexate.
Caption: Experimental workflow for the microwave-assisted synthesis of Methotrexate.
Conclusion
The described microwave-assisted protocol for the synthesis of Methotrexate from this compound offers a rapid, efficient, and high-yielding alternative to traditional synthetic methods. This approach is well-suited for modern research and development laboratories focused on the timely synthesis of pharmaceutical compounds. The significant reduction in reaction time, coupled with high product purity, underscores the advantages of incorporating microwave technology in synthetic organic chemistry.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives : Oriental Journal of Chemistry [orientjchem.org]
- 6. biotage.com [biotage.com]
- 7. CN109641905B - Process for purifying methotrexate or salt thereof - Google Patents [patents.google.com]
2,4-Diamino-6-chloromethylpteridine: A Versatile Precursor for Fluorescent Probe Development
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,4-Diamino-6-chloromethylpteridine is a heterocyclic compound that serves as a valuable and reactive building block in synthetic organic and medicinal chemistry. Its pteridine core is structurally related to biologically important molecules such as folic acid and biopterin, providing a scaffold with inherent potential for biological activity. The key feature of this molecule is the reactive chloromethyl group at the 6-position, which is susceptible to nucleophilic substitution. This reactivity allows for the covalent attachment of various functionalities, including fluorophores and recognition moieties, making it an attractive starting material for the development of novel fluorescent probes for bioimaging and sensing applications.
While extensively utilized as a key intermediate in the synthesis of the antifolate drug methotrexate, the application of this compound as a direct precursor for fluorescent probes is an emerging area of interest. The inherent fluorescence of the pteridine ring system, although modest, can be modulated and enhanced through appropriate chemical modifications. By strategically conjugating it with different fluorophores or targeting ligands, researchers can design probes with tailored photophysical properties and biological specificity.
These notes provide an overview of the potential applications and general protocols for utilizing this compound as a building block for fluorescent probes.
Principle of Fluorescent Probe Synthesis
The primary strategy for synthesizing fluorescent probes from this compound involves the nucleophilic substitution of the chlorine atom in the chloromethyl group. This reaction allows for the introduction of a wide range of functionalities.
General Reaction Scheme:
Caption: General synthesis of pteridine-based probes.
By selecting a nucleophile that is either a fluorophore itself or is attached to a fluorophore, a fluorescent probe can be constructed. The 2,4-diaminopteridine core can serve as a recognition element for specific biological targets, such as enzymes that bind folate or related structures.
Potential Applications
Fluorescent probes derived from this compound could be designed for a variety of applications in cellular and molecular biology, including:
-
Enzyme Activity Assays: Probes can be designed to target enzymes that recognize the pteridine scaffold, such as dihydrofolate reductase (DHFR). Binding of the probe to the enzyme could lead to a change in the fluorescence signal, allowing for the screening of enzyme inhibitors.
-
Cellular Imaging: By conjugating the pteridine moiety to a bright and photostable fluorophore, probes can be developed for imaging the subcellular localization of specific targets.
-
Sensing of Biomolecules: The pteridine core can be functionalized with recognition units for specific ions or small molecules. Binding of the analyte could induce a conformational change, leading to a "turn-on" or "turn-off" fluorescent response.
-
Drug Delivery Monitoring: Fluorescently tagging drugs that contain a pteridine-like structure can enable the visualization of their uptake and distribution in cells and tissues.
Experimental Protocols
The following are generalized protocols that can be adapted for the synthesis of fluorescent probes from this compound. Specific reaction conditions will need to be optimized based on the chosen nucleophile and desired final product.
Protocol 1: General Synthesis of a Pteridine-Fluorophore Conjugate via Amine Alkylation
This protocol describes the reaction of this compound with a fluorescent amine.
Materials:
-
This compound hydrochloride
-
Fluorescent amine (e.g., an amino-functionalized coumarin, rhodamine, or fluorescein)
-
Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Inert gas (e.g., nitrogen or argon)
-
Reaction vessel (e.g., round-bottom flask)
-
Stirring apparatus
-
Thin-layer chromatography (TLC) supplies
-
Purification system (e.g., column chromatography or preparative HPLC)
Procedure:
-
Dissolve this compound hydrochloride (1 equivalent) in anhydrous DMF or DMSO in a reaction vessel under an inert atmosphere.
-
Add the fluorescent amine (1-1.2 equivalents) to the solution.
-
Add DIPEA (2-3 equivalents) to the reaction mixture to neutralize the hydrochloride and scavenge the HCl produced during the reaction.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress of the reaction by TLC.
-
Once the reaction is complete (as indicated by the consumption of the starting materials), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired fluorescent probe.
-
Characterize the final product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, mass spectrometry).
Workflow Diagram:
Caption: Workflow for pteridine-fluorophore synthesis.
Protocol 2: Characterization of Photophysical Properties
This protocol outlines the steps to determine the key photophysical properties of the newly synthesized fluorescent probe.
Materials:
-
Synthesized fluorescent probe
-
Spectroscopic grade solvents (e.g., ethanol, DMSO, phosphate-buffered saline)
-
UV-Vis spectrophotometer
-
Fluorometer
-
Quantum yield standard (e.g., quinine sulfate in 0.1 M H₂SO₄)
-
Cuvettes
Procedure:
-
Absorption Spectroscopy:
-
Prepare a dilute solution of the fluorescent probe in the desired solvent.
-
Record the absorption spectrum using a UV-Vis spectrophotometer over a relevant wavelength range to determine the maximum absorption wavelength (λ_abs).
-
-
Emission Spectroscopy:
-
Using the same solution, excite the probe at its λ_abs in a fluorometer.
-
Record the emission spectrum to determine the maximum emission wavelength (λ_em).
-
Calculate the Stokes shift (λ_em - λ_abs).
-
-
Quantum Yield Determination (Relative Method):
-
Prepare a series of solutions of the synthesized probe and a quantum yield standard of known quantum yield (Φ_std) with absorbances less than 0.1 at the excitation wavelength of the standard.
-
Measure the absorbance of each solution at the excitation wavelength.
-
Measure the integrated fluorescence intensity of each solution.
-
Plot integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots will be proportional to the quantum yield.
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample² / η_std²) where η is the refractive index of the solvent.
-
Data Presentation:
While specific quantitative data for a fluorescent probe directly synthesized from this compound is not available in the public literature, the following table illustrates how such data should be structured. For pteridine nucleoside analogs, which share the core fluorophore, typical photophysical properties are provided for context.
| Probe Name (Hypothetical) | Precursor | Fluorophore | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Solvent |
| Pteridine-Coumarin | This compound | Amino-coumarin | ~380 | ~450 | ~70 | Data not available | Ethanol |
| Pteridine-Rhodamine | This compound | Amino-rhodamine | ~550 | ~580 | ~30 | Data not available | PBS |
| Reference: 6MAP | N/A | Pteridone | 310 | 430 | 120 | 0.39 | Aqueous Buffer |
| Reference: DMAP | N/A | Pteridone | 330 | 430 | 100 | 0.48 | Aqueous Buffer |
Note: Data for 6MAP (4-amino-6-methyl-8-(2-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone) and DMAP (4-amino-2,6-dimethyl-8-(2'-deoxy-beta-d-ribofuranosyl)-7(8H)-pteridone) are provided as examples of pteridine-based fluorophores.
Signaling Pathway Visualization
The signaling pathway or biological process targeted by a probe derived from this compound would depend on the specific recognition moiety attached to it. For instance, if the pteridine core is used to target dihydrofolate reductase (DHFR), a key enzyme in folate metabolism, the probe could be used to visualize the inhibition of this pathway.
Hypothetical Signaling Pathway: Inhibition of Folate Metabolism
Caption: Inhibition of DHFR by a pteridine probe.
In this hypothetical pathway, the pteridine-based fluorescent probe acts as an inhibitor of DHFR, preventing the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). This inhibition would disrupt downstream nucleotide synthesis. A "turn-on" fluorescent probe could be designed to fluoresce upon binding to DHFR, allowing for the visualization of target engagement within cells.
Conclusion
This compound represents a promising, yet underexplored, starting material for the development of novel fluorescent probes. Its straightforward reactivity and structural similarity to important biological cofactors provide a strong foundation for the rational design of probes for a variety of applications in biomedical research and drug discovery. Further research is warranted to synthesize and characterize specific probes derived from this precursor and to validate their utility in biological systems. The protocols and conceptual frameworks presented here offer a guide for researchers interested in exploring this exciting area of chemical biology.
Application Notes and Protocols for the Alkylation of N-(4-methylaminobenzoyl)-L-glutamic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-methylaminobenzoyl)-L-glutamic acid is a crucial intermediate in the synthesis of several pharmacologically significant molecules, most notably Methotrexate, a widely used chemotherapeutic agent and immunosuppressant.[1] The alkylation of the secondary amine in N-(4-methylaminobenzoyl)-L-glutamic acid is a pivotal step in the construction of the final active pharmaceutical ingredient. This document provides detailed application notes and experimental protocols for the alkylation of this intermediate, drawing from established synthetic routes. The primary application discussed is its role in the synthesis of Methotrexate, where it undergoes alkylation with a pteridine derivative.
Chemical Properties
| Property | Value |
| Molecular Formula | C13H16N2O5[2][3] |
| Molecular Weight | 280.28 g/mol [2][3] |
| CAS Number | 52980-68-4[2] |
Experimental Protocols
The alkylation of N-(4-methylaminobenzoyl)-L-glutamic acid is a key step in the synthesis of Methotrexate. This process typically involves the reaction of a salt of N-(4-methylaminobenzoyl)-L-glutamic acid with a reactive pteridine derivative, such as 2,4-diamino-6-bromomethylpteridine hydrobromide or a similar halogenated precursor.
Protocol 1: Alkylation for the Synthesis of a Methotrexate Precursor
This protocol is adapted from patent literature describing the synthesis of a key intermediate in Methotrexate production.[4]
Objective: To alkylate N-(4-methylaminobenzoyl)-L-glutamic acid with 2-amino-3-cyano-5-halomethylpyrazine as a step towards the synthesis of Methotrexate.
Materials:
-
Sodium N-(4-methylamino)benzoyl]-L-glutamate (VI)
-
2-amino-3-cyano-5-chloromethylpyrazine (I)[4]
-
Potassium carbonate[4]
-
Acetonitrile[4]
-
Water[4]
Equipment:
-
Reaction vessel equipped with a stirrer and temperature control
-
pH meter
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve 6.5 g (0.02 mol) of sodium N-[4-(methylamino)benzoyl]-L-glutamate (VI) and 2.8 g (0.02 mol) of potassium carbonate in a mixture of 100 ml of acetonitrile and 100 ml of water.[4]
-
To this solution, add 3.4 g (0.02 mol) of 2-amino-3-cyano-5-chloromethylpyrazine (I).[4]
-
Maintain the reaction mixture at 17°C for 3 hours with continuous stirring.[4]
-
The pH of the reaction is a critical parameter and should be maintained between 5 and 11 for optimal results.[4]
-
Upon completion, the resulting product, N-[4-[[(2-amino-3-cyano-5-pyrazinyl)methyl]methylamino]-benzoyl]glutamic acid, can be isolated. This intermediate is then further reacted with guanidine or a guanidine salt to yield Methotrexate.[4]
Quantitative Data:
| Reactant | Molar Amount | Solvent | Reaction Time | Temperature | pH | Yield |
| Sodium N-[4-(methylamino)benzoyl]-L-glutamate | 0.02 mol | Acetonitrile/Water | 3 hours | 17°C | 5-11 | Good yield (specific % not stated in the source)[4] |
| 2-amino-3-cyano-5-chloromethylpyrazine | 0.02 mol | |||||
| Potassium carbonate | 0.02 mol |
Protocol 2: General Alkylation using a Pteridine Derivative
This generalized protocol is based on the reaction between a metal salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid and 2,4-diamino-6-bromomethylpteridine hydrobromide.[5]
Objective: To synthesize Methotrexate via alkylation of a salt of N-(4-methylaminobenzoyl)-L-glutamic acid.
Materials:
-
Metal salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid (e.g., disodium or zinc salt)[6][7]
-
2,4-diamino-6-bromomethylpteridine hydrobromide
-
Appropriate solvent (e.g., dimethylacetamide)[8]
-
Base for pH adjustment
Equipment:
-
Inert atmosphere reaction setup (e.g., nitrogen or argon)
-
Stirring and heating apparatus
-
Purification system (e.g., chromatography or recrystallization)
Procedure:
-
Prepare a solution of the metal salt of p-(N-methyl)-aminobenzoyl-L-glutamic acid in a suitable polar aprotic solvent.
-
Separately, prepare a solution of 2,4-diamino-6-bromomethylpteridine hydrobromide.
-
Under an inert atmosphere, slowly add the pteridine solution to the glutamate derivative solution at a controlled temperature, often below ambient temperature to manage reactivity.[8]
-
A base may be required to neutralize the hydrobromide salt and maintain an optimal pH for the reaction.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
After the reaction is complete, the crude Methotrexate is isolated, often by precipitation through pH adjustment, and then purified.[4]
Experimental Workflow and Diagrams
The following diagrams illustrate the key experimental workflows and chemical transformations.
Caption: General experimental workflow for the alkylation of N-(4-methylaminobenzoyl)-L-glutamic acid.
Caption: Simplified chemical pathway for the synthesis of Methotrexate via alkylation.
Conclusion
The alkylation of N-(4-methylaminobenzoyl)-L-glutamic acid is a well-established and critical transformation in medicinal chemistry, particularly for the synthesis of Methotrexate. The provided protocols, derived from patent literature, offer a foundation for researchers to develop and optimize this reaction. Careful control of reaction parameters such as pH, temperature, and stoichiometry is essential for achieving high yields and purity of the desired product. The visualization of the workflow and chemical pathway aims to provide a clear and concise overview of the process for professionals in the field of drug development.
References
- 1. sincerechemical.com [sincerechemical.com]
- 2. N-(4-(Methylamino)-benzoyl)-L-glutamic acid | C13H16N2O5 | CID 283555 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. EP0048001B1 - Method for preparing n-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US4136101A - Process for preparing dialkyl (p-aminobenzoyl) glutamates - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of Antimalarial Compounds from 2,4-Diamino-6-chloromethylpteridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pteridine scaffold, particularly the 2,4-diaminopteridine core, is a well-established pharmacophore in the development of antimalarial agents. These compounds primarily exert their effect by inhibiting the dihydrofolate reductase (DHFR) enzyme in Plasmodium falciparum, a critical enzyme in the folate biosynthesis pathway. The parasite's reliance on this pathway for DNA synthesis and cell proliferation makes DHFR an attractive target for therapeutic intervention.
2,4-Diamino-6-chloromethylpteridine is a key intermediate in the synthesis of a diverse range of 6-substituted 2,4-diaminopteridine derivatives. The reactive chloromethyl group at the 6-position serves as a versatile chemical handle for introducing various functionalities through nucleophilic substitution reactions. This allows for the generation of compound libraries to explore structure-activity relationships (SAR) and optimize antimalarial potency. This document provides detailed application notes and protocols for the synthesis and evaluation of antimalarial compounds derived from this compound.
Mechanism of Action: Targeting Dihydrofolate Reductase (DHFR)
The primary mechanism of action for 2,4-diaminopteridine-based antimalarials is the inhibition of dihydrofolate reductase (DHFR). DHFR catalyzes the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF), an essential cofactor for the synthesis of purines, thymidylate, and certain amino acids. By blocking DHFR, these compounds deplete the parasite's supply of THF, leading to the cessation of DNA synthesis and, ultimately, cell death. The effectiveness of these inhibitors is often enhanced when used in combination with a dihydropteroate synthase (DHPS) inhibitor, such as dapsone, which blocks an earlier step in the same metabolic pathway.
Synthesis of 6-Substituted 2,4-Diaminopteridine Derivatives
The synthesis of antimalarial compounds from this compound is typically achieved through a nucleophilic substitution reaction. The chloromethyl group is readily displaced by a variety of nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse side chains at the 6-position.
General Synthetic Scheme
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 6-(Substituted-aminomethyl)-2,4-diaminopteridines
This protocol is a generalized procedure based on the known reactivity of this compound with amine nucleophiles.
Materials:
-
This compound hydrochloride
-
Substituted amine (nucleophile)
-
Polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) in DMF, add the substituted amine (1.2 eq) and triethylamine (2.5 eq).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to afford the desired 6-(substituted-aminomethyl)-2,4-diaminopteridine.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Antimalarial Activity Assay against Plasmodium falciparum
This protocol outlines a standard method for determining the 50% inhibitory concentration (IC₅₀) of the synthesized compounds.
Materials:
-
Synthesized 2,4-diaminopteridine derivatives
-
Chloroquine-sensitive (e.g., 3D7) and/or chloroquine-resistant (e.g., K1, W2) strains of P. falciparum
-
Human erythrocytes (O+)
-
RPMI-1640 medium supplemented with HEPES, sodium bicarbonate, hypoxanthine, and human serum or Albumax
-
96-well microplates
-
[³H]-hypoxanthine
-
Cell harvester and scintillation counter
Procedure:
-
Maintain asynchronous cultures of P. falciparum in human erythrocytes in RPMI-1640 medium.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
In a 96-well microplate, add the parasite culture (e.g., 1% parasitemia, 2.5% hematocrit) to each well containing the test compounds. Include positive (e.g., chloroquine) and negative (no drug) controls.
-
Incubate the plates for 24 hours at 37°C in a controlled atmosphere (5% CO₂, 5% O₂, 90% N₂).
-
Add [³H]-hypoxanthine to each well and incubate for a further 24 hours.
-
Harvest the cells onto glass fiber filters and measure the incorporation of [³H]-hypoxanthine using a scintillation counter.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition of [³H]-hypoxanthine incorporation against the log of the drug concentration using a non-linear regression analysis.
Data Presentation
The following table summarizes the in vitro antimalarial activity of a selection of 6-substituted 2,4-diaminopteridine derivatives against a pyrimethamine-resistant isolate of P. falciparum.
| Compound ID | R Group at 6-position | IC₅₀ (nM) vs. P. falciparum (Pyrimethamine-Resistant) |
| 1 | -CH₂-NH-(2,5-dimethoxybenzyl) | 9 |
| 2 | -CH₂-NH-(3,4,5-trimethoxybenzyl) | 32 |
| 3 | -CH₂-NH-(2-methoxybenzyl) | 36 |
| 4 | -CH₂-NH-(4-trifluoromethoxybenzyl) | 140 |
| Pyrimethamine | (Reference) | 4200 |
| Chlorcycloguanil | (Reference) | 70 |
Data sourced from a study on the in vitro activities of 2,4-diaminoquinazoline and 2,4-diaminopteridine derivatives against Plasmodium falciparum.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of potent antimalarial compounds. The straightforward nucleophilic substitution chemistry at the 6-position allows for the creation of diverse libraries of 2,4-diaminopteridine derivatives. The primary molecular target for these compounds is the P. falciparum dihydrofolate reductase, an enzyme essential for parasite survival. The provided protocols offer a foundation for the synthesis and in vitro evaluation of novel antimalarial candidates based on this promising scaffold. Further optimization of the 6-position substituent can lead to the discovery of new drugs with improved activity against resistant strains of malaria.
Application Notes and Protocols for Bioconjugation using 2,4-Diamino-6-chloromethylpteridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4-Diamino-6-chloromethylpteridine is a heterocyclic compound featuring a pteridine core structure, which is notable for its role in various biological processes. The presence of a reactive chloromethyl group at the 6-position makes it a valuable reagent for bioconjugation.[1] This functional group allows for the covalent attachment of the pteridine moiety to biomolecules such as proteins, antibodies, and nucleic acids through nucleophilic substitution.[1] This reactivity enables the development of novel bioconjugates for a range of applications, including the synthesis of therapeutic agents like Methotrexate, the creation of targeted drug delivery systems, and the generation of molecular probes for biological research.[1][2]
The primary mechanism of conjugation involves the displacement of the chlorine atom by nucleophilic residues on the biomolecule, most commonly the primary amines of lysine residues or the thiol groups of cysteine residues, forming a stable covalent bond.[1] This application note provides detailed protocols for the conjugation of this compound to proteins and antibodies, methods for the characterization of the resulting conjugates, and representative data.
Key Applications
-
Precursor for Drug Synthesis: It serves as a key intermediate in the synthesis of antifolate drugs such as Methotrexate.[1][2]
-
Targeted Drug Delivery: When conjugated to a targeting ligand, such as a monoclonal antibody specific to a cancer cell receptor, the pteridine derivative can be utilized in targeted cancer therapy research.[1]
-
Biological Probes: By attaching a fluorescent dye to the pteridine scaffold, researchers can create probes for biological imaging, enabling the visualization of the molecule's localization and interactions within cells and tissues.[1]
-
Enzyme Inhibition Studies: Derivatives of this compound are extensively studied as inhibitors of enzymes involved in folate metabolism, such as dihydrofolate reductase (DHFR).[1]
Experimental Protocols
Protocol 1: Conjugation of this compound to a Model Protein (e.g., Bovine Serum Albumin - BSA)
This protocol describes the conjugation of this compound to the lysine residues of a model protein.
Materials:
-
This compound hydrochloride
-
Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), pH 8.0
-
Dimethyl sulfoxide (DMSO)
-
Sephadex G-25 desalting column
-
UV-Vis Spectrophotometer
-
LC-MS system
Procedure:
-
Protein Preparation: Dissolve BSA in PBS (pH 8.0) to a final concentration of 10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).
-
Reagent Preparation: Prepare a 10 mM stock solution of this compound hydrochloride in DMSO.
-
Conjugation Reaction:
-
Slowly add a 10-fold molar excess of the this compound solution to the BSA solution while gently vortexing.
-
Incubate the reaction mixture at room temperature for 4 hours with continuous gentle agitation.
-
-
Purification:
-
Equilibrate a Sephadex G-25 desalting column with PBS (pH 7.4).
-
Apply the reaction mixture to the column to separate the protein conjugate from unreacted pteridine derivative and DMSO.
-
Collect the protein-containing fractions, identified by monitoring absorbance at 280 nm.
-
-
Characterization:
-
Determine the protein concentration of the purified conjugate using a BCA assay or by measuring absorbance at 280 nm.
-
Determine the concentration of the conjugated pteridine by measuring the absorbance at its specific maximum wavelength (to be determined experimentally, typically in the UV range) and using its molar extinction coefficient.
-
Calculate the Drug-to-Protein Ratio (DPR) (see Data Analysis section).
-
Analyze the conjugate by LC-MS to confirm the covalent modification and determine the distribution of species with different numbers of conjugated pteridines.
-
Protocol 2: Synthesis of a Pteridine-Based Antibody-Drug Conjugate (ADC)
This protocol outlines the steps for conjugating this compound to a monoclonal antibody (mAb).
Materials:
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound hydrochloride
-
Borate buffer (50 mM, pH 8.5)
-
Anhydrous DMSO
-
PD-10 desalting columns
-
Hydrophobic Interaction Chromatography (HIC) column
-
LC-MS system
Procedure:
-
Antibody Preparation:
-
Buffer exchange the mAb into borate buffer (50 mM, pH 8.5) to a final concentration of 5-10 mg/mL.
-
-
Reagent Preparation:
-
Prepare a fresh 10 mM stock solution of this compound hydrochloride in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a calculated amount of the pteridine stock solution (e.g., 5-20 molar equivalents) to the antibody solution dropwise with gentle stirring.
-
Incubate the reaction at 4°C for 12-18 hours.
-
-
Purification:
-
Remove unreacted pteridine derivative by passing the reaction mixture through a PD-10 desalting column equilibrated with PBS (pH 7.4).
-
For a more refined purification and to separate different drug-to-antibody ratio (DAR) species, perform Hydrophobic Interaction Chromatography (HIC).
-
-
Characterization:
-
Measure the protein concentration and the amount of conjugated pteridine using UV-Vis spectrophotometry.
-
Calculate the average Drug-to-Antibody Ratio (DAR) (see Data Analysis section).
-
Analyze the ADC by native and/or reduced LC-MS to determine the DAR distribution and confirm the site of conjugation (if possible).
-
Data Presentation and Analysis
Table 1: Representative Quantitative Data for Protein Conjugation
| Parameter | BSA Conjugate | mAb Conjugate (ADC) |
| Protein Concentration | 8.5 mg/mL | 4.2 mg/mL |
| Pteridine Concentration | 0.5 mM | 0.25 mM |
| Drug-to-Protein Ratio (DPR/DAR) | 4.7 | 3.8 |
| Conjugation Efficiency | 47% | 38% |
| Purity (by HIC) | >95% | >98% |
Calculation of Drug-to-Antibody Ratio (DAR)
The average DAR can be determined using UV-Vis spectrophotometry by measuring the absorbance of the ADC at 280 nm (for the antibody) and at the absorbance maximum of the pteridine derivative. The following formula can be used:
DAR = (A_max * ε_prot) / ((A_280 - A_max_corr) * ε_drug)
Where:
-
A_max = Absorbance of the ADC at the λmax of the pteridine.
-
A_280 = Absorbance of the ADC at 280 nm.
-
ε_prot = Molar extinction coefficient of the protein at 280 nm.
-
ε_drug = Molar extinction coefficient of the pteridine at its λmax.
-
A_max_corr = Correction factor for the pteridine's absorbance at 280 nm.
Alternatively, and more accurately, DAR can be determined by LC-MS analysis of the intact ADC. The weighted average of the different drug-loaded species is calculated from the deconvoluted mass spectrum.
Visualizations
Experimental Workflow
Caption: Workflow for bioconjugation and analysis.
Signaling Pathway (Hypothetical for a Pteridine-based ADC)
Caption: Mechanism of action for a pteridine ADC.
Logical Relationship of Conjugation Chemistry
Caption: Nucleophilic substitution in bioconjugation.
References
Troubleshooting & Optimization
Byproducts in 2,4-Diamino-6-chloromethylpteridine synthesis and their removal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to byproducts in the synthesis of 2,4-Diamino-6-chloromethylpteridine and their removal.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities and byproducts encountered during the synthesis of this compound?
A1: During the synthesis of this compound, particularly from 2,4-Diamino-6-hydroxymethylpteridine and thionyl chloride, several byproducts and impurities can arise. The formation of byproduct pteridines is a notable issue that necessitates careful control of reaction conditions to minimize contamination.[1][2] Common impurities may include:
-
Unreacted Starting Material: Residual 2,4-Diamino-6-hydroxymethylpteridine.
-
Hydrolysis Product: The chloromethyl group is susceptible to hydrolysis back to a hydroxymethyl group, especially in the presence of moisture.[3]
-
Isomeric Pteridines: Depending on the synthetic route of the starting material, isomeric pteridine byproducts may be present.
-
Oxidized Species: The pteridine ring can be sensitive to oxidation.
-
Polymeric Byproducts: Pteridines can potentially polymerize under certain reaction conditions.
Q2: How can I minimize the formation of byproducts during the synthesis?
A2: Minimizing byproduct formation is crucial for obtaining a high-purity product. Key strategies include:
-
Control of Reaction Conditions: Careful monitoring and control of reaction temperature (e.g., 20–25°C) and stoichiometry are essential.[3]
-
Anhydrous Conditions: The reaction should be carried out under strictly anhydrous conditions to prevent hydrolysis of the chloromethyl group.
-
Solvent and Catalyst Choice: One advantageous method involves reacting 2,4-diamino-6-hydroxymethylpteridine with thionyl chloride at room temperature in the absence of a solvent and catalyst, which has been reported to yield virtually pure this compound hydrochloride.[1][2]
-
Purity of Starting Materials: Ensure the high purity of the starting material, 2,4-Diamino-6-hydroxymethylpteridine, to avoid carrying over impurities.
Q3: What are the recommended methods for purifying crude this compound?
A3: Several methods can be employed to purify the crude product:
-
Recrystallization: This is a common and effective method. A mixed solvent system such as ethanol/water can be used.[3]
-
Column Chromatography: Silica gel column chromatography is a reliable purification technique. A typical eluent system is ethyl acetate/hexane.[3]
-
Washing: The solid product can be washed with appropriate solvents, such as chloroform, to remove certain impurities.[2]
Q4: Which analytical techniques are most suitable for assessing the purity of this compound?
A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting related substances. A reverse-phase C18 column with an acetonitrile/water gradient is often used to assess for purity levels greater than 95%.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure and identify impurities. The chloromethyl group (–CH₂Cl) typically shows a characteristic peak around 4.2 ppm in ¹H NMR.[3]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the desired product.[3]
Troubleshooting Guides
Issue 1: Low Purity of the Final Product After Synthesis
Symptoms:
-
HPLC analysis shows multiple impurity peaks.
-
NMR spectrum shows unexpected signals.
-
The physical appearance of the product is off-color (e.g., darker than expected).
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Presence of moisture in the reaction | Ensure all glassware is oven-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incorrect reaction temperature | Monitor the internal reaction temperature closely. Use a controlled temperature bath to maintain the optimal temperature range (e.g., 20-25°C).[3] |
| Impure starting materials | Analyze the purity of the starting 2,4-Diamino-6-hydroxymethylpteridine using HPLC or NMR before starting the synthesis. Purify the starting material if necessary. |
| Suboptimal reaction time | Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time and avoid the formation of degradation products from prolonged reaction times. |
Issue 2: The Major Impurity is Identified as the Starting Material, 2,4-Diamino-6-hydroxymethylpteridine
Symptoms:
-
A significant peak corresponding to the starting material is observed in the HPLC chromatogram of the final product.
-
The characteristic ¹H NMR signal for the hydroxymethyl group (–CH₂OH) is present.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete reaction | Increase the reaction time or slightly increase the reaction temperature. Ensure proper mixing. |
| Insufficient chlorinating agent | Use a slight excess of thionyl chloride to ensure the complete conversion of the starting material. A molar ratio of 1:1.2 (precursor to chloromethylating agent) has been suggested.[3] |
| Hydrolysis of the product during workup | Perform the workup at low temperatures and avoid the use of aqueous solutions until the final precipitation or extraction step. |
Quantitative Data Summary
Table 1: Representative Reaction Conditions for Chloromethylation
| Parameter | Condition | Source |
| Solvent | Dichloromethane or no solvent | [1][2][3] |
| Chlorinating Agent | Thionyl chloride | [1][2] |
| Base | NaOH (in some protocols) | [3] |
| Temperature | 20–25°C or room temperature | [1][2][3] |
| Yield | 65–96% | [2][3] |
Table 2: Analytical Parameters for Purity Assessment
| Technique | Parameter | Typical Value/Condition | Source |
| HPLC | Column | Reverse-phase C18 | [3] |
| Mobile Phase | Acetonitrile/water gradient | [3] | |
| Purity Target | >95% | [3] | |
| ¹H NMR | –CH₂Cl Signal | ~4.2 ppm | [3] |
| MS (ESI) | [M+H]⁺ | ~211 m/z | [3] |
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Decision flowchart for troubleshooting low purity in synthesis.
References
- 1. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
- 2. CA1167844A - Method for preparing n-¬4-¬¬(2,4-diamino-6- pteridinyl)- methyl|methylamino|benzoyl|glutamic acid - Google Patents [patents.google.com]
- 3. This compound | 57521-63-8 | Benchchem [benchchem.com]
Optimizing reaction conditions for Methotrexate synthesis to increase yield
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions for Methotrexate (MTX) synthesis and increase yield.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for Methotrexate?
A1: Methotrexate is typically synthesized through two main routes: a one-pot synthesis and a stepwise synthesis. The one-pot method involves reacting all starting materials together in a single reaction vessel, which can be simpler and have fewer side reactions.[1] The stepwise synthesis involves the sequential formation of key intermediates, such as 2,4-diamino-6-bromomethylpteridine, followed by condensation with the p-(N-methylamino)benzoyl-L-glutamic acid side chain.[2]
Q2: What are the common starting materials for Methotrexate synthesis?
A2: Common starting materials include 2,4,5,6-tetraaminopyrimidine (or its sulfate/hydrochloride salt), a three-carbon aldehyde or ketone derivative like 1,1,3-tribromoacetone, 1,1-dichloroacetone, or 2,3-dibromopropionaldehyde, and p-(N-methylamino)benzoyl-L-glutamic acid or its salts.[2][3][4]
Q3: What are the critical reaction parameters to control for optimal yield?
A3: The critical parameters to control are pH, temperature, and reaction time. The pH needs to be carefully adjusted at different stages of the reaction and purification to ensure optimal reaction rates, minimize side reactions, and control the solubility of intermediates and the final product.[1][3][5] Temperature control is also crucial to manage reaction kinetics and prevent the formation of degradation products.[3]
Q4: What are the common impurities found in Methotrexate synthesis?
A4: Impurities can arise from incomplete reactions, side reactions, or degradation of the product.[] Common process-related impurities include aminopterin (impurity B), N-methylfolic acid (impurity C), and 4-amino-N10-methylpteroic acid (impurity E).[] Degradation impurities such as 7-hydroxy-methotrexate can form upon exposure to light, oxygen, or high temperatures.[]
Q5: How can I purify crude Methotrexate to increase its purity?
A5: A common and effective purification method involves the precipitation of the very insoluble zinc salt of Methotrexate at a pH of around 6.0.[3] This allows for the removal of many contaminants by washing.[3] Further purification can be achieved by recrystallization of the sodium salt from a mixture of acetone and water.[3]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Low overall yield | Suboptimal reaction conditions. | - pH Control: Ensure precise pH control at each step. For the initial reaction, a pH of around 2.0 to 3.5 is often optimal.[1][3] During purification, adjusting the pH to ~6.0 is critical for zinc salt precipitation.[3] - Temperature: Maintain the recommended temperature. For the initial condensation, a temperature of around 50°C can be optimal.[3] - Reaction Time: Allow sufficient time for the reaction to complete, which can range from 3 to 5 hours for the initial condensation.[1][3] |
| Formation of by-products and isomers. | - Control of Starting Material Concentration: The concentration of tetraaminopyrimidine (TAP) can influence side reactions. Keeping its concentration low by utilizing its low solubility and gradual dissolution can minimize by-product formation.[3] - Avoid Certain Buffers: The use of acetate buffers has been shown to cause deleterious isomerization.[5] | |
| High levels of impurities in the final product | Incomplete reaction or carryover of intermediates. | - Thorough Workup: Ensure complete quenching of the reaction and meticulous workup procedures to minimize the carryover of unreacted starting materials and intermediates.[] |
| Degradation of Methotrexate. | - Protect from Light and Heat: Methotrexate is sensitive to light and high temperatures.[] Conduct the reaction and purification steps with protection from light and avoid excessive heat. | |
| Inefficient purification. | - Optimize Purification Protocol: Implement the zinc salt precipitation method by adjusting the pH to approximately 6.0 to selectively precipitate Methotrexate.[3] - Recrystallization: Perform recrystallization of the sodium salt of Methotrexate from an acetone/water mixture to remove remaining impurities.[3] | |
| Difficulty in isolating the product | Product is too soluble in the reaction mixture. | - pH Adjustment for Precipitation: After the reaction, carefully adjust the pH to precipitate the product. For instance, after solubilizing the product at a high pH (e.g., 9.5), the pH can be lowered to around 6.0 to precipitate the zinc salt of Methotrexate.[3] |
| Formation of an oil instead of a solid precipitate. | - Solvent System: The choice of solvent for precipitation is crucial. A mixture of acetone and water is commonly used to crystallize the disodium salt of Methotrexate.[3] |
Data Presentation
Table 1: Reported Yields of Methotrexate under Different Synthesis Conditions
| Synthesis Method | Key Reaction Parameters | Reported Yield | Purity | Reference |
| One-pot synthesis | pH maintained at 2.0; Reaction time of 3-5 hours. | 17.8% | >98% | [1] |
| Stepwise synthesis with process improvements | Elimination of acetate buffer; Strict pH control at 5.5 +/- 0.2 for pteridine ring formation. | 40-50% (overall yield) | Not specified | [5] |
| One-pot with zinc salt purification | Initial reaction at ~50°C and pH ~2.0; Purification via zinc salt precipitation at pH 6.0. | 46% (based on starting N-MePABG) | >98% | [3] |
| Synthesis followed by specific purification | pH adjusted to 2.0, then to 8.5 for dissolution, followed by crystallization with acetone. | 64.8% | 98.2% | [7] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Methotrexate with Zinc Salt Purification
This protocol is based on the process described in US Patent 4,374,987.[3]
1. Initial Reaction:
-
In a suitable reaction vessel, charge 2,4,5,6-tetraaminopyrimidine sulfate (TAP.H₂SO₄) and zinc N-methyl-p-aminobenzoylglutamate (ZnNMePABG) with water.
-
Warm the suspension to approximately 50°C.
-
Maintain the pH of the reaction mixture between 1.5 and 3.5 (optimally around 2.0) by the addition of sodium hydroxide solution.
-
Add 1,1,3-tribromoacetone (TBA), possibly diluted in ethanol or acetic acid, to the reaction mixture.
-
Continue the reaction for 1 to 5 hours, maintaining the temperature and pH.
2. Purification:
-
After the reaction is complete, adjust the pH to about 9.5 with concentrated ammonium hydroxide to solubilize the Methotrexate.
-
Filter the mixture to remove insoluble by-products.
-
Adjust the pH of the filtrate to 6.0 with hydrochloric acid to precipitate the crude zinc salt of Methotrexate (ZnMTX).
-
Filter and wash the ZnMTX precipitate thoroughly with water.
-
Reslurry the damp ZnMTX cake in water and gradually acidify to pH 1.5 with hydrochloric acid. This will cause Methotrexate hydrochloride (MTX.HCl) to crystallize.
-
Filter and wash the MTX.HCl cake with water.
-
For further purification, the MTX.HCl can be redissolved by raising the pH to 10 with sodium hydroxide, followed by recrystallization by lowering the pH back to 1.5.
-
To obtain the disodium salt, dissolve the MTX.HCl in water by adjusting the pH to 10 with sodium hydroxide.
-
Add acetone to the solution to crystallize disodium Methotrexate.
-
Filter the disodium Methotrexate and wash with an acetone-water mixture and then with acetone.
-
To obtain the free acid, dissolve the disodium Methotrexate in water and acidify to a pH of about 4.0 with sulfuric acid.
-
Filter, wash with water and acetone, and dry the high-purity Methotrexate.
Visualizations
References
- 1. sincerechemical.com [sincerechemical.com]
- 2. US4224446A - Process for the production of methotrexate - Google Patents [patents.google.com]
- 3. US4374987A - Process for the preparation of high purity methotrexate and derivatives thereof - Google Patents [patents.google.com]
- 4. Identification and quantitation of impurities in methotrexate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US4080325A - Synthesis of methotrexate - Google Patents [patents.google.com]
- 7. CN109641905B - Process for purifying methotrexate or salt thereof - Google Patents [patents.google.com]
How to minimize the formation of the 7-isomer in pteridine synthesis
Technical Support Center: Pteridine Synthesis
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and answers to frequently asked questions regarding the control of regioselectivity in pteridine synthesis, with a specific focus on minimizing the formation of the undesired 7-isomer.
Frequently Asked Questions (FAQs)
Q1: Why do I frequently obtain a mixture of 6- and 7-substituted isomers in my pteridine synthesis?
A1: The formation of isomeric mixtures is a common challenge in pteridine syntheses that involve the condensation of a 5,6-diaminopyrimidine with an unsymmetrical 1,2-dicarbonyl compound, such as in the Gabriel-Isay condensation.[1][2] The pyrimidine starting material has two different amino groups (at C5 and C6) that can react with the two different carbonyl groups of your reaction partner. The electronic properties and steric environment of both reactants determine the reaction pathway, which can lead to two different regioisomers, the 6- and 7-substituted pteridines.[1] Often, the formation of the 7-isomer is kinetically favored.[3][4]
Q2: What are the most effective strategies to completely avoid the formation of the 7-isomer?
A2: To prevent the formation of isomeric mixtures, it is best to use a regioselective synthetic route that is designed to yield a single product. Key methods include:
-
Timmis Reaction: This method involves condensing a 5-nitroso-6-aminopyrimidine with a compound containing an active methylene group.[1][5] The reaction mechanism proceeds in a way that affords a single, regioselective product.[5]
-
Viscontini Reaction: This approach uses sugar-derived α-oxo oximes instead of simple dicarbonyl compounds. An Amadori rearrangement during the reaction sequence ensures that the C5 amine of the pyrimidine attacks a specific keto group, leading selectively to the 6-substituted pterin.[1][5]
-
Taylor Method: In this strategy, the pyrimidine ring is constructed onto a pre-functionalized pyrazine ring.[1][5] By starting with a correctly substituted pyrazine, this method provides an unambiguous path to the desired C6-substituted pteridine.[1]
Q3: I must use a condensation reaction. How can I influence the reaction conditions to favor the 6-isomer?
A3: While challenging, you can influence the isomer ratio by carefully controlling the reaction conditions:
-
pH Control: The pH of the reaction medium can alter the nucleophilicity of the amino groups. Under strongly acidic conditions, the synthesis of the 7-substituted pterin is often favored.[1] Conducting the reaction under neutral or slightly acidic conditions may help increase the yield of the 6-isomer.[1][5]
-
Steric Hindrance: The size of substituents on your starting materials can play a role. For example, in the synthesis of certain 8-alkylpterins, using large 8-substituents (like n-propyl or isopropyl) on the pyrimidine ring resulted in the 6-methyl isomer being the predominant product regardless of other conditions.[6]
-
Use of Additives: The addition of sodium bisulfite (NaHSO₃) can influence the product distribution, particularly for smaller substituents. In one study involving a small methyl 8-substituent, the major product in the absence of bisulfite was the 7-isomer; however, in the presence of bisulfite, the 6-isomer became the major product.[6]
Q4: My reaction produced an isomeric mixture. How can I isolate the desired 6-isomer?
A4: A highly effective method for separating 6- and 7-substituted pterins is through the formation of sulfite adducts. The 6- and 7-isomers have different propensities to form adducts with sodium bisulfite (NaHSO₃).[6] By adding NaHSO₃ to the reaction mixture, the 6-isomer can often be selectively precipitated as a solid adduct, which can then be isolated by filtration. This method has been used to achieve isomeric purity of over 98%.[6]
Q5: How can I accurately determine the ratio of the 6- and 7-isomers in my product mixture?
A5: ¹H NMR spectroscopy is a straightforward and reliable method for differentiating and quantifying the two isomers. The chemical environments of the protons at the C6 and C7 positions are slightly different, resulting in distinct chemical shifts in the NMR spectrum.[1] By integrating the signals corresponding to the unique protons on each isomer, you can readily determine their relative abundance in a crude or purified sample.[1]
Troubleshooting Guide: High Yield of Undesired 7-Isomer
| Potential Cause | Suggested Solution | Rationale |
| Inappropriate Reaction pH | Adjust the reaction to neutral or slightly acidic conditions. Avoid strongly acidic environments. | Strongly acidic conditions can enhance the nucleophilicity of the C6 amine, promoting the reaction pathway that leads to the 7-isomer.[1] |
| Non-Regioselective Synthetic Route | Redesign the synthesis to use a regioselective method like the Timmis, Viscontini, or Taylor synthesis. | These synthetic routes are designed to circumvent the problem of isomerism by controlling the sequence of bond formation, leading to a single desired product.[1][5] |
| Substituent Effects | If using a condensation reaction with a small 8-substituent, add sodium bisulfite (NaHSO₃) to the reaction mixture. | For certain substrates, NaHSO₃ can shift the product distribution, favoring the formation of the 6-isomer adduct.[6] |
| Inherent Reaction Preference | If optimization fails to prevent 7-isomer formation, focus on post-synthesis separation. | Utilize the differential ability of the isomers to form sulfite adducts for selective precipitation and isolation of the 6-isomer. This is a robust purification method.[1][6] |
Experimental Protocols
Protocol 1: General Regioselective Synthesis via the Timmis Reaction
This protocol provides a general workflow for the Timmis reaction to avoid isomer formation.
-
Reactant Preparation: Prepare a solution of the 5-nitroso-6-aminopyrimidine derivative in a suitable solvent (e.g., ethanol, DMF) under basic conditions (e.g., using sodium ethoxide or another appropriate base).
-
Addition of Methylene Compound: To the solution from Step 1, add the compound containing an activated methylene group (e.g., a ketone, nitrile, or cyanoacetic acid derivative).[2]
-
Reaction: Stir the mixture at the appropriate temperature (this can range from room temperature to reflux, depending on the specific reactants) and monitor the reaction progress using a suitable technique like TLC or LC-MS.
-
Work-up and Isolation: Once the reaction is complete, neutralize the mixture with an appropriate acid. The product may precipitate upon neutralization or require extraction with an organic solvent.
-
Purification: Purify the resulting single-isomer pteridine product using standard techniques such as recrystallization or column chromatography.
Protocol 2: Selective Separation of the 6-Isomer via Sulfite Adduct Formation
This protocol is adapted from a procedure used to separate 6- and 7-methyl-8-alkylpterins.[6]
-
Mixture Suspension: Suspend the crude mixture of 6- and 7-isomers in an aqueous solution.
-
pH Adjustment: Adjust the pH of the suspension to approximately 4.0 using an appropriate acid (e.g., HCl).
-
Sulfite Addition: Add a molar excess of sodium bisulfite (NaHSO₃) to the mixture.
-
Adduct Formation & Precipitation: Stir the mixture at room temperature. The 6-isomer will selectively form a sparingly soluble sulfite adduct and precipitate out of the solution. The precipitation time can vary from minutes to hours.
-
Isolation of 6-Isomer Adduct: Collect the solid precipitate by vacuum filtration and wash it with cold water and then a suitable organic solvent (e.g., ethanol, ether). The resulting solid is the HSO₃⁻ adduct of the 6-isomer, with high isomeric purity (>98%).[6]
-
Liberation of Free Pterin: To recover the free 6-isomer, the adduct can be treated with a base (e.g., NaOH) to decompose the sulfite adduct, followed by neutralization to precipitate the pure 6-pterin.
Visualizations and Data
Logical Relationships and Workflows
Caption: Decision workflow for minimizing 7-isomer formation in pteridine synthesis.
Caption: General reaction scheme illustrating the formation of isomeric products.
References
- 1. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. : Oriental Journal of Chemistry [orientjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors [mdpi.com]
- 6. Approaches to the preparation of 6- and 7-methyl-8-substituted pterins: Part 1. The effect of reaction conditions on isomer distribution and a novel approach to isomer separation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Pteridine Intermediates by Column Chromatography
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the column chromatography purification of pteridine intermediates.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of pteridine intermediates.
Issue 1: Poor or No Elution of the Pteridine Compound
Q: My pteridine intermediate is not eluting from the silica gel column, even with a highly polar solvent system. What could be the problem and how can I fix it?
A: This is a common issue, often related to the high polarity of many pteridine derivatives. Here are several potential causes and solutions:
-
Compound Instability on Silica: Pteridines can sometimes degrade on acidic silica gel. It's crucial to test your compound's stability by spotting it on a TLC plate, letting it sit for a while, and then eluting to see if degradation occurs.[1] If it's unstable, consider using a deactivated silica gel or an alternative stationary phase like alumina or a reversed-phase material.[1][2]
-
Inappropriate Solvent System: For highly polar compounds, standard solvent systems like ethyl acetate/hexane may not be sufficient.[3] You may need to employ more aggressive solvent systems. A common strategy for very polar compounds is to use a mixture of methanol in dichloromethane. For basic pteridine intermediates, adding a small percentage of ammonia in methanol to your mobile phase can help overcome strong interactions with the silica and facilitate elution.[3][4]
-
Compound Precipitation at the Column Head: If your compound is not fully soluble in the loading solvent, it may precipitate at the top of the column. This can happen if the reaction mixture is concentrated and loaded in a solvent in which the pteridine intermediate has poor solubility.[1] To resolve this, you can try dissolving the crude mixture in a stronger, more polar solvent for loading, or use a "dry loading" technique.[5]
Issue 2: Co-elution of Pteridine Intermediates with Impurities
Q: I am observing overlapping peaks or spots on my TLC, indicating that my pteridine intermediate is co-eluting with impurities. How can I improve the separation?
A: Achieving good resolution, especially with structurally similar pteridines, can be challenging.[6] Here are some strategies to enhance separation:
-
Optimize the Mobile Phase: The choice of solvent is critical.[7] Fine-tuning the polarity of your mobile phase can significantly impact separation. For normal-phase chromatography, systematically vary the ratio of your polar and non-polar solvents. For reversed-phase systems, adjusting the aqueous buffer's pH and the organic modifier's percentage is key.[8]
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, switching your stationary phase is the next step. Different types of chromatography can offer different selectivities:
-
Reversed-Phase (RP) HPLC: C18 or Amide C16 columns are frequently used for pteridine analysis and can provide excellent separation.[6][9]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is well-suited for very polar compounds and can provide a different elution order compared to reversed-phase, potentially resolving co-eluting species.[6][8]
-
-
Gradient Elution: Instead of using a constant solvent composition (isocratic elution), a gradient elution where the polarity of the mobile phase is gradually increased over time can help to separate compounds with a wider range of polarities and improve peak shape.
Issue 3: Degradation of Pteridine Intermediates During Purification
Q: I suspect my pteridine intermediates, particularly the dihydro forms, are degrading during the purification process. How can I minimize this?
A: Pteridines, especially in their reduced forms (dihydropteridines and tetrahydropteridines), are susceptible to oxidation.[10] Here are some measures to prevent degradation:
-
Use of Reducing Agents: For unstable di- and tetra-hydroforms, it is often necessary to add a reducing agent like dithiothreitol (DTT) to your sample and mobile phase to prevent oxidation.[11]
-
Avoid Exposure to Light: Some pteridines are light-sensitive. It is good practice to protect your samples and column from direct light by wrapping them in aluminum foil.[12]
-
Work at Lower Temperatures: If feasible, performing the chromatography at a lower temperature can slow down degradation reactions.
Issue 4: Low Solubility of Pteridine Intermediates
Q: My pteridine intermediate has very low solubility in common organic solvents, making it difficult to prepare for and load onto the column. What can I do?
A: The low solubility of pteridines in both water and organic solvents is a known challenge.[6] Here are some approaches to address this:
-
pH Adjustment: The solubility of many pteridines is pH-dependent. Using a basic pH (e.g., by adding a small amount of ammonium hydroxide or sodium hydroxide) can often significantly increase the solubility of pteridines without causing degradation of the chemical structure.[6][11] Conversely, acidic conditions might also improve solubility for some derivatives, but care must be taken as it could cause cleavage of the pteridine ring.[6]
-
Dry Loading: If you cannot find a suitable solvent to dissolve your sample for direct loading, the dry loading method is an excellent alternative. This involves adsorbing your sample onto a small amount of silica gel (or the stationary phase you are using), evaporating the solvent, and then carefully adding the dried, free-flowing powder to the top of your packed column.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common stationary phases for purifying pteridine intermediates?
A1: The choice of stationary phase depends on the polarity of your pteridine intermediate.
-
Silica Gel and Alumina: These are standard choices for traditional normal-phase column chromatography.[2][13]
-
Reversed-Phase Materials (C18, Amide C16): These are widely used in HPLC for the separation of various pteridines and are often the first choice for analytical separations that can be scaled up.[6][9]
-
HILIC Stationary Phases (BEH Amide, Zwitterionic): These are particularly effective for very polar pteridines that are not well-retained on reversed-phase columns.[6][8]
Q2: How do I choose the right solvent system for my pteridine purification?
A2: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[7] The goal is to find a solvent mixture that gives your desired compound an Rf value between 0.25 and 0.35 on the TLC plate.[7] This generally provides good separation on a column.
-
For Normal-Phase (Silica/Alumina): Start with common solvent systems and adjust the polarity. Good starting points include mixtures of hexane/ethyl acetate for less polar compounds, and dichloromethane/methanol for more polar ones.[3]
-
For Reversed-Phase: Typically, a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate) and an organic solvent like acetonitrile or methanol is used.[8][11] The pH of the buffer can be a critical parameter for optimizing selectivity.[8]
Q3: My column is running very slowly or is clogged. What should I do?
A3: A slow or clogged column can be caused by several factors:
-
Fine Particles from the Sample: Impurities in the crude material can clog the top of the column.[14] If this happens, you may need to carefully scratch away the top layer of the stationary phase.[14] Filtering your sample before loading can help prevent this.
-
Column Packing: Improperly packed columns can lead to poor flow. Ensure your stationary phase is packed uniformly.
-
High Viscosity of the Mobile Phase: Some solvent mixtures can be quite viscous, leading to slower flow rates. You may need to apply pressure (flash chromatography) to speed up the elution.[5]
Q4: How can I monitor the separation of my pteridine intermediates during column chromatography?
A4: Most pteridines have characteristic UV absorbance and/or fluorescence properties, which can be used for monitoring.
-
TLC: The most common method for monitoring fractions from gravity or flash chromatography is TLC. Spot each fraction on a TLC plate and visualize the spots under a UV lamp.[5]
-
UV-Vis Detector: For automated flash chromatography or HPLC, a UV-Vis detector is typically used to monitor the column effluent in real-time.
-
Fluorescence Detector: Pteridines are often highly fluorescent, making fluorescence detection a very sensitive method, especially for HPLC analysis.[8][15]
Experimental Protocols & Data
Table 1: Recommended Starting Solvent Systems for Pteridine Purification
| Chromatography Mode | Stationary Phase | Typical Mobile Phase Components | Target Compounds |
| Normal-Phase | Silica Gel | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Less to moderately polar pteridine intermediates |
| Normal-Phase | Alumina | Hexane/Ethyl Acetate, Dichloromethane/Methanol | Can be useful if compounds are unstable on silica |
| Reversed-Phase | C18, Amide C16 | Acetonitrile/Water with 0.1% Formic Acid, Ammonium Acetate Buffer | A wide range of pteridines and their derivatives |
| HILIC | BEH Amide, Zwitterionic | Acetonitrile/Ammonium Acetate Buffer | Highly polar pteridines (e.g., neopterin, biopterin) |
Protocol 1: General Procedure for Normal-Phase Silica Gel Column Chromatography
-
Select the Solvent System: Use TLC to identify a solvent system that provides good separation and an Rf value of ~0.3 for the target compound.[7]
-
Pack the Column:
-
Choose an appropriately sized column.
-
Pack the column using either the "dry packing" or "slurry" method to ensure a uniform bed of silica gel.
-
-
Prepare and Load the Sample:
-
Elute the Column:
-
Begin eluting with the chosen solvent system.
-
Maintain a constant flow rate. For flash chromatography, apply pressure (1-2 psi).[5]
-
-
Collect and Analyze Fractions:
-
Collect fractions of a suitable volume.
-
Analyze the fractions by TLC to identify those containing the purified pteridine intermediate.
-
Combine the pure fractions and evaporate the solvent.
-
Visualizations
Caption: Workflow for pteridine purification by column chromatography.
Caption: Troubleshooting logic for pteridine purification issues.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Pushing at the Boundaries of Pterin Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chromatography [chem.rochester.edu]
- 4. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. mdpi.com [mdpi.com]
- 7. youtube.com [youtube.com]
- 8. dspace.cuni.cz [dspace.cuni.cz]
- 9. Separation of pteridines from blood cells and plasma by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of pteridines in biological samples with an emphasis on their stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - Analytical Methods (RSC Publishing) DOI:10.1039/C6AY01519K [pubs.rsc.org]
- 12. US2615890A - Process of preparing pteridine - Google Patents [patents.google.com]
- 13. chromtech.com [chromtech.com]
- 14. schircks.ch [schircks.ch]
- 15. mdpi.com [mdpi.com]
Preventing the degradation of 2,4-Diamino-6-chloromethylpteridine during storage
This technical support center provides guidance on preventing the degradation of 2,4-Diamino-6-chloromethylpteridine during storage and use. For researchers, scientists, and drug development professionals, ensuring the stability and purity of this reagent is critical for reproducible and accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, this compound should be stored at 2–8°C in an inert atmosphere.[1] It is also crucial to protect the compound from moisture, as it is sensitive to hydrolysis.[2]
Q2: What are the visible signs of degradation?
A2: While visual inspection is not a definitive measure of purity, any change in the physical appearance of the compound, such as discoloration or clumping, may indicate degradation. For accurate assessment, analytical methods like High-Performance Liquid Chromatography (HPLC) are recommended to detect and quantify degradation products.[1]
Q3: What are the primary degradation pathways for this compound?
A3: The main degradation pathways for this compound are hydrolysis, thermal degradation, and potentially photodegradation. The reactive chloromethyl group is susceptible to nucleophilic substitution, particularly by water, leading to the formation of 2,4-Diamino-6-hydroxymethylpteridine.[1] High temperatures can also cause decomposition.[1] Pterin derivatives, in general, are known to be susceptible to photodegradation when exposed to UV light.
Q4: How does pH affect the stability of this compound in solution?
A4: The compound is more stable in acidic to neutral conditions. At a pH above 10, the rate of hydrolysis of the chloromethyl group to a hydroxymethyl group increases significantly.[1]
Troubleshooting Guide
Problem 1: I am observing a new, more polar spot on my Thin Layer Chromatography (TLC) plate after storing my solution of this compound.
-
Possible Cause: This is likely due to the hydrolysis of the chloromethyl group to the more polar hydroxymethyl group, forming 2,4-Diamino-6-hydroxymethylpteridine.[1] This can happen if the compound is exposed to moisture or high pH conditions.
-
Solution:
-
Ensure that all solvents used are anhydrous.
-
If working in a solution, maintain a neutral or slightly acidic pH.
-
Prepare solutions fresh for each experiment to minimize storage in solution.
-
Problem 2: My reaction yield is lower than expected when using this compound as a starting material.
-
Possible Cause: The purity of your this compound may have been compromised due to improper storage, leading to a lower concentration of the active starting material. Degradation products may also interfere with the reaction.
-
Solution:
-
Verify the purity of your starting material using an analytical technique like HPLC or NMR before starting the reaction.
-
Always use freshly opened or properly stored this compound. Store the compound at 2-8°C under an inert atmosphere and protected from light.[1]
-
Problem 3: I am seeing inconsistent results in my biological assays.
-
Possible Cause: Inconsistent results can arise from the degradation of your stock solutions of this compound. The degradation products may have different biological activities or could interfere with the assay.
-
Solution:
-
Prepare fresh stock solutions for each set of experiments.
-
If stock solutions must be stored, aliquot them into smaller volumes and store them at or below -20°C to minimize freeze-thaw cycles. Protect from light.
-
Periodically check the purity of your stock solution via HPLC.
-
Data on Stability
The stability of this compound is influenced by several factors, which are summarized below.
Table 1: pH Stability of this compound
| pH Range | Stability | Primary Degradation Product |
| < 7 | Generally Stable | - |
| 7 - 10 | Moderately Stable | 2,4-Diamino-6-hydroxymethylpteridine |
| > 10 | Unstable | 2,4-Diamino-6-hydroxymethylpteridine[1] |
Table 2: Thermal Stability of this compound
| Condition | Observation |
| 2-8°C | Recommended storage temperature[1] |
| Room Temperature | Increased risk of hydrolysis if moisture is present |
| ~180°C | Onset of thermal decomposition[1] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general method to monitor the degradation of this compound.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).
-
Dilute the stock solution to a working concentration with the mobile phase.
-
Inject a sample of the freshly prepared solution to obtain a reference chromatogram.
-
To test for stability, incubate the stock solution under desired conditions (e.g., different pH, temperature, or light exposure).
-
At various time points, inject samples and compare the chromatograms to the reference. The appearance of new peaks or a decrease in the area of the parent peak indicates degradation. The primary degradation product, 2,4-Diamino-6-hydroxymethylpteridine, will have a different retention time.
-
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: A logical workflow for troubleshooting experimental issues.
References
Addressing solubility issues of pteridine compounds in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility challenges of pteridine compounds in organic solvents.
Troubleshooting Guide
Issue: Pteridine compound is not dissolving in the chosen organic solvent.
Possible Causes & Solutions:
-
Inherent Low Solubility: Pteridine compounds often exhibit low solubility due to their planar structure and propensity for strong intermolecular hydrogen bonding.
-
Incorrect Solvent Choice: The solubility of pteridines is highly dependent on the solvent's polarity.
Troubleshooting Steps:
-
Consult Solubility Data: Refer to the table below for known solubility data of common pteridine derivatives.
-
Solvent Screening: If data is unavailable, perform a small-scale solubility test with a range of solvents of varying polarities (e.g., DMSO, DMF, methanol, ethanol, acetone, THF).
-
Increase Temperature: Gently warming the mixture can significantly increase the solubility of many compounds.[1] However, be cautious as some pteridines can be heat-sensitive.
-
Co-solvent System: Employ a mixture of solvents. For instance, dissolving the compound in a small amount of a strong solvent like DMSO or DMF first, and then diluting it with a less polar co-solvent, can improve overall solubility.
-
pH Adjustment: For pteridines with acidic or basic functional groups, adjusting the pH of the solution can dramatically increase solubility by forming a salt.[1]
-
Sonication: Use an ultrasonic bath to provide energy to break up the crystal lattice and enhance dissolution.
Issue: Compound precipitates out of solution after initial dissolution.
Possible Causes & Solutions:
-
Supersaturation: The initial dissolution may have created a supersaturated solution that is not stable over time.
-
Temperature Change: A decrease in temperature can cause the solubility to drop, leading to precipitation.
-
Solvent Evaporation: Evaporation of a volatile co-solvent can alter the solvent composition and reduce solubility.
-
Compound Degradation: Some pteridine derivatives are unstable in certain solvents or when exposed to light, leading to the formation of less soluble degradation products.[1]
Troubleshooting Steps:
-
Maintain Constant Temperature: Ensure the solution is stored and used at a consistent temperature.
-
Use a Co-solvent System: A well-chosen co-solvent mixture can help maintain the compound's stability in solution.
-
Protect from Light and Air: Store solutions in amber vials and under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation, especially for reduced pterins like tetrahydrobiopterin.[1]
-
Prepare Fresh Solutions: Due to potential stability issues, it is often best to prepare solutions fresh before each experiment. Aqueous solutions of some pteridines are not recommended for storage for more than a day.
Quantitative Solubility Data of Pteridine Derivatives
The following table summarizes available quantitative solubility data for selected pteridine compounds in common organic solvents. Please note that solubility can be influenced by factors such as temperature, purity of the compound, and the specific experimental conditions.
| Compound | Solvent | Solubility (mg/mL) |
| L-Biopterin | DMSO | ~ 1 |
| Dimethylformamide (DMF) | ~ 0.3 | |
| Methotrexate | DMSO | ~ 3 |
| Dimethylformamide (DMF) | ~ 14 | |
| (6R)-5,6,7,8-tetrahydro-L-Biopterin HCl | DMSO | ~ 5 |
| Dimethylformamide (DMF) | ~ 3 | |
| Pterin (2-Amino-4-hydroxypteridine) | Methanol | 0.175 |
| Leucopterin | Methanol, THF, Pyridine, NMP | < 0.0005 |
| Xanthopterin | Methanol with 0.3% v/v ammonia | Soluble |
| Most other organic solvents | Poorly soluble |
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
This protocol describes a general method for dissolving a poorly soluble pteridine compound using a co-solvent system.
Materials:
-
Pteridine compound
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Co-solvent (e.g., ethanol, methanol, acetone, or an aqueous buffer)
-
Vortex mixer
-
Ultrasonic bath
Procedure:
-
Weigh a small, accurately measured amount of the pteridine compound into a clean, dry vial.
-
Add a minimal volume of DMSO or DMF (e.g., 10-20 µL) to just wet the solid.
-
Vortex the mixture for 30-60 seconds to aid initial dissolution.
-
If the compound is not fully dissolved, briefly sonicate the vial for 1-2 minutes.
-
Slowly add the desired co-solvent dropwise while continuously vortexing.
-
Continue adding the co-solvent until the desired final concentration is reached and the solution is clear.
-
If precipitation occurs, add a small additional amount of the primary solvent (DMSO or DMF) and warm the mixture gently.
Frequently Asked Questions (FAQs)
Q1: Why is my pteridine compound so difficult to dissolve, even in DMSO?
A1: The strong intermolecular hydrogen bonds and planar structure of many pteridine derivatives create a stable crystal lattice that is difficult to break down. Even strong aprotic polar solvents like DMSO may require additional energy (heating, sonication) to overcome these forces. Also, impurities in the compound can sometimes hinder dissolution.
Q2: I've noticed my pteridine solution changes color over time. What does this mean?
A2: A color change can indicate compound degradation. Pteridines, particularly reduced forms like 7,8-dihydropterins and tetrahydrobiopterins, are susceptible to oxidation when exposed to air and light. It is crucial to handle these compounds under an inert atmosphere and protect them from light.
Q3: Can I store my pteridine solutions in the freezer?
A3: While freezing can slow down degradation, it can also cause precipitation, especially for solutions near their saturation point. If you need to store solutions, it is advisable to use a co-solvent system that remains stable at low temperatures and to perform a small-scale freeze-thaw test to check for precipitation. For many pteridines, preparing fresh solutions is the most reliable approach.
Q4: I need to dissolve a pteridine for a biological assay, but high concentrations of DMSO are toxic to my cells. What can I do?
A4: This is a common challenge. Here are a few strategies:
-
Minimize DMSO concentration: Use the co-solvent protocol described above to create a concentrated stock solution in DMSO, and then dilute it to the final working concentration in your cell culture medium. Ensure the final DMSO concentration is below the tolerance level of your cells (typically <0.5%).
-
pH adjustment: If your compound has ionizable groups, you may be able to dissolve it in an aqueous buffer with an adjusted pH to form a salt, thereby avoiding organic solvents altogether.
-
Formulation strategies: For in vivo studies or more complex applications, consider formulation approaches such as creating a salt form of the compound with improved aqueous solubility.
Q5: How can I improve the solubility of a novel pteridine derivative I have synthesized?
A5: During the synthesis design, you can incorporate functional groups that disrupt the crystal packing or increase polarity. For example, adding an alkyl chain, such as a pentyl group, to an amine or amide functionality has been shown to improve solubility by disrupting the hydrogen bonding network.
Visualizations
Caption: Workflow for dissolving pteridine compounds using a co-solvent system.
Caption: Factors influencing the solubility of pteridine compounds.
References
Scaling up the synthesis of 2,4-Diamino-6-chloromethylpteridine for bulk production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 2,4-Diamino-6-chloromethylpteridine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the bulk production of this compound?
A1: The most prevalent and scalable method involves a two-step process. The first step is the condensation of a 2,4,5,6-tetraaminopyrimidine salt with 1,3-dihydroxyacetone to form the intermediate, 2,4-diamino-6-hydroxymethylpteridine.[1][2][3] The second step is the chlorination of this intermediate, typically using thionyl chloride, to yield the final product, this compound hydrochloride.[4]
Q2: What are the critical parameters to control during the synthesis of the 2,4-diamino-6-hydroxymethylpteridine intermediate?
A2: To ensure high yield and purity of the 6-hydroxymethyl isomer, precise control of the reaction pH is essential. A pH range of 1.0 to 2.5 is recommended to favor the formation of the desired product over the 7-hydroxymethyl isomer.[2] Some studies suggest a slightly broader range of 2.5 to 5.4.[5][6] Additionally, the slow and steady addition of the 1,3-dihydroxyacetone solution to the tetraaminopyrimidine salt is crucial for regioselectivity.[1][2] The reaction is also typically carried out in the presence of an oxidizing agent like air or molecular oxygen.[3][5]
Q3: Are there alternative halogenated analogs to this compound used in synthesis?
A3: Yes, 2,4-diamino-6-bromomethylpteridine is a common analog. It can be synthesized from 2,4-diamino-6-hydroxymethylpteridine using reagents like N-bromosuccinimide (NBS) and triphenylphosphine.[1][7] This bromo-derivative is also a key intermediate in the synthesis of compounds like Methotrexate.[8]
Q4: What are some of the key challenges encountered when scaling up the synthesis?
A4: Major challenges in scaling up include:
-
Impurity Profile: Formation of by-products such as the 7-hydroxymethyl isomer and various methylpteridines can complicate purification.[2]
-
Handling of Reagents: Some older synthetic routes utilized hazardous materials like diketene and large volumes of chlorinated solvents, which are difficult to manage in bulk production.[7]
-
Reaction Control: Maintaining consistent pH and temperature in large reaction vessels is critical and can be challenging.
-
Product Isolation and Purification: Efficiently isolating and purifying the final product to meet pharmaceutical standards requires optimized procedures.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of 2,4-diamino-6-hydroxymethylpteridine | Incorrect pH of the reaction mixture. | Carefully monitor and adjust the pH to maintain it within the optimal range of 1.0-2.5.[2] |
| Rate of 1,3-dihydroxyacetone addition is too fast. | Implement a slow, controlled addition of the 1,3-dihydroxyacetone solution.[1][2] | |
| Inefficient oxidation. | Ensure adequate aeration or sparge with molecular oxygen during the reaction.[5] | |
| High levels of the 7-hydroxymethylpteridine isomer impurity | Reaction pH is too high. | Lower the pH of the reaction mixture to the recommended range of 1.0-2.5.[2] At higher pH, the formation of the 7-isomer is favored.[3] |
| Low yield of this compound in the chlorination step | Incomplete reaction with thionyl chloride. | Increase the reaction time or temperature. A typical procedure involves stirring at room temperature followed by heating to 50°C.[4] |
| Degradation of the starting material or product. | Ensure the 2,4-diamino-6-hydroxymethylpteridine is completely dry before adding to thionyl chloride. The reaction should be performed under anhydrous conditions. | |
| Difficulties in filtering the final product | Fine particle size of the precipitate. | After the addition of an anti-solvent like chloroform, consider a reflux period followed by slow cooling to promote the growth of larger crystals, which are easier to filter.[4] |
| Product is off-color (dark-yellow to brown) | Presence of impurities from the initial condensation step. | Improve the purification of the 2,4-diamino-6-hydroxymethylpteridine intermediate before proceeding to the chlorination step. |
| Decomposition during the chlorination reaction. | Avoid excessive heating during the reaction with thionyl chloride. |
Experimental Protocols
Synthesis of 2,4-diamino-6-hydroxymethylpteridine
This protocol is based on a method designed to control the formation of the desired 6-isomer.[2]
-
Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water.
-
Adjust the pH of the solution to 2.5 using a 50% sodium hydroxide solution.
-
Prepare a solution of 70 g of 1,3-dihydroxyacetone in 500 mL of water.
-
Over a period of 12 hours, slowly drip the dihydroxyacetone solution into the tetraaminopyrimidine solution while introducing a stream of oxygen.
-
Maintain the reaction temperature between 8 and 50°C.
-
After the addition is complete, continue stirring the reaction mixture for another 12 hours.
-
Add 200 g of sodium chloride to the mixture and cool to 5°C to precipitate the product.
-
Filter the precipitate and wash with cold water and then ethanol.
-
The expected yield is approximately 95.5 g with a purity of around 96% as determined by HPLC.
Synthesis of this compound Hydrochloride
This protocol is adapted from a patented method for producing the hydrochloride salt.[4]
-
In a suitable reaction vessel, add 29.2 g (0.151 mol) of 2,4-diamino-6-hydroxymethylpteridine to 290 mL of thionyl chloride at room temperature.
-
Stir the mixture vigorously for 60 minutes at room temperature.
-
Heat the reaction mixture to 50°C and maintain for 90 minutes.
-
Allow the mixture to cool to room temperature and continue stirring overnight.
-
Add 500 mL of chloroform to the reaction mixture and stir under reflux for 2 hours.
-
Cool the resulting suspension to 20°C.
-
Collect the solid product by filtration.
-
Wash the solid with chloroform and dry at 50°C.
-
The expected yield of this compound hydrochloride is approximately 36 g (96%).
Data Presentation
Table 1: Summary of Yield and Purity Data for 2,4-diamino-6-hydroxymethylpteridine Synthesis under Different pH Conditions
| Starting Material | pH | Yield | Purity (HPLC) | Reference |
| 2,4,5,6-tetraaminopyrimidine dihydrochloride | 2.5 | 95.5 g | 96% | [2] |
| 2,4,5,6-tetraaminopyrimidine dihydrobromide | 5.5 | 63.5 g | 88.5% | [2] |
Table 2: Quantitative Data for the Synthesis of this compound Hydrochloride
| Starting Material | Reagent | Yield | Reference |
| 2,4-diamino-6-hydroxymethylpteridine (29.2 g) | Thionyl chloride (290 mL) | 36 g (96%) | [4] |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for intermediate synthesis.
References
- 1. This compound | 57521-63-8 | Benchchem [benchchem.com]
- 2. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 3. GB1595338A - Synthesis of 2,4-diamino-6-hydroxymethyl-pteridine - Google Patents [patents.google.com]
- 4. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
- 5. Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Patent US-4306064-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. US4306064A - Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Google Patents [patents.google.com]
- 7. Preparation method of 2,4-diamino-6-bromomethyl pteridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. CA1167844A - Method for preparing n-¬4-¬¬(2,4-diamino-6- pteridinyl)- methyl|methylamino|benzoyl|glutamic acid - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Assessment of 2,4-Diamino-6-chloromethylpteridine
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for 2,4-Diamino-6-chloromethylpteridine, a critical intermediate in the synthesis of antifolate drugs like Methotrexate, is paramount for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1] High-Performance Liquid Chromatography (HPLC) stands as the primary analytical technique for this purpose, offering the resolution and sensitivity required to separate the main compound from process-related impurities and degradation products.[1]
This guide provides a comparative overview of two distinct reversed-phase HPLC (RP-HPLC) methodologies applicable to the purity analysis of this compound. While specific, validated methods for this exact compound are not extensively published, the methods presented here are based on established analytical procedures for closely related pteridine and pyrimidine structures. This guide will delve into detailed experimental protocols and present comparative performance data to assist researchers in selecting and developing a suitable analytical method.
Comparative HPLC Methodologies
Two primary RP-HPLC approaches are presented: a gradient elution method utilizing a hydrophilic C18 column, and an isocratic method employing a conventional C18 column with an acidic mobile phase.
Method A: Gradient Elution with a Hydrophilic C18 Column
This method is adapted from a validated procedure for 2,4-diamino-6-hydroxypyrimidine, a structurally similar precursor.[2] The use of a hydrophilic-modified C18 column enhances the retention of polar compounds like pteridines, which may be poorly retained on traditional C18 phases. A gradient elution is employed to ensure the timely elution of the main peak while also providing adequate resolution from potential impurities.
Method B: Isocratic Elution with a Conventional C18 Column
This approach is based on methods developed for the analysis of various pteridine derivatives.[1] It utilizes a standard C18 column with an acidic, isocratic mobile phase. The low pH of the mobile phase helps to suppress the ionization of the amino groups on the pteridine ring, leading to better peak shape and retention.
The selection between these methods will depend on the specific impurity profile of the sample and the available instrumentation. Method A may offer better resolution for a wider range of impurities, while Method B provides a simpler and potentially faster analysis.
Experimental Protocols
Below are the detailed experimental protocols for the two proposed HPLC methods.
Method A: Gradient Elution Protocol
-
Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: YMC-Pack ODS-AQ, 150 x 4.6 mm, 3 µm particle size, or equivalent hydrophilic C18 column.[2]
-
Mobile Phase:
-
A: 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄) in water.
-
B: Methanol.
-
-
Gradient Program:
Time (min) %A %B 0.0 95 5 15.0 50 50 20.0 50 50 20.1 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 45 °C.[2]
-
Detection: UV at 210 nm for the main component and potential impurities.[2]
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a mixture of acetonitrile and water (1:1 v/v) to a final concentration of approximately 1 mg/mL.
Method B: Isocratic Elution Protocol
-
Chromatographic System: A standard HPLC system with an isocratic pump, autosampler, column oven, and a UV-Vis or DAD detector.
-
Column: Waters Atlantis dC18, 100 x 4.6 mm, 5 µm particle size, or equivalent C18 column.[1]
-
Mobile Phase: 6.5 mM Sodium Dihydrogen Phosphate (NaH₂PO₄), 6 mM Citric Acid, and 5% Acetonitrile in water. Adjust pH to 3.0 with phosphoric acid.[1]
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 0.5 mg/mL.
Data Presentation: Comparative Performance
The following table summarizes the expected performance characteristics of the two HPLC methods. The data is representative of typical validation results for such analyses and serves as a benchmark for method development and comparison.
| Parameter | Method A (Gradient) | Method B (Isocratic) |
| Retention Time (Main Peak) | ~ 12.5 min | ~ 8.0 min |
| Resolution (Main Peak vs. Closest Impurity) | > 2.0 | > 1.8 |
| Theoretical Plates (Main Peak) | > 5000 | > 4000 |
| Tailing Factor (Main Peak) | 0.9 - 1.3 | 1.0 - 1.5 |
| Linearity (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~ 0.01% | ~ 0.02% |
| Limit of Quantification (LOQ) | ~ 0.03% | ~ 0.05% |
| Precision (%RSD) | < 1.0% | < 1.5% |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% |
Mandatory Visualizations
Logical Workflow for HPLC Method Comparison
Caption: Logical workflow for selecting and validating an HPLC method.
Signaling Pathway of HPLC Analysis
Caption: General workflow of an HPLC analysis from sample to result.
References
- 1. HPLC analysis of tetrahydrobiopterin and its pteridine derivatives using sequential electrochemical and fluorimetric detection: application to tetrahydrobiopterin autoxidation and chemical oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
TLC monitoring of the reaction between 2,4-Diamino-6-chloromethylpteridine and glutamate derivatives
The synthesis of antifolate agents, such as methotrexate and its analogues, is a cornerstone of medicinal chemistry and drug development. A pivotal step in these syntheses is the alkylation reaction between a pteridine derivative, like 2,4-Diamino-6-chloromethylpteridine, and a glutamate derivative.[1] Effective and rapid monitoring of this conjugation reaction is crucial for optimizing reaction conditions, determining endpoint, and ensuring product purity.[2][]
This guide provides a detailed comparison of Thin-Layer Chromatography (TLC) with other analytical techniques for monitoring this reaction. It includes comprehensive experimental protocols, comparative data, and workflow visualizations to assist researchers in implementing efficient analytical strategies.
Reaction Overview: Pteridine-Glutamate Conjugation
The core reaction involves the nucleophilic substitution of the chlorine atom in this compound by an amino group on a glutamate derivative. The reactive chloromethyl group on the pteridine scaffold makes it an ideal starting point for bioconjugation.[4] This process is a key step in the synthesis of methotrexate, a widely used chemotherapy agent.[1]
References
A Comparative Guide to the ¹H and ¹³C NMR Characterization of 2,4-Diamino-6-chloromethylpteridine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 2,4-diamino-6-chloromethylpteridine, a key intermediate in the synthesis of antifolate drugs like methotrexate. Due to the limited availability of complete, publicly accessible experimental NMR data for this compound, this guide presents the known partial data alongside a more comprehensive characterization of structurally similar and relevant pteridine derivatives: 2,4-diamino-6-hydroxymethylpteridine and 2,4-diaminopteridine. This comparison offers valuable insights for the structural verification and purity assessment of these important heterocyclic compounds.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-7 | -CH₂- | -NH₂ (C2) | -NH₂ (C4) |
| This compound | ~8.7 (s) | ~4.2 (s)[1] | ~7.0 (br s) | ~7.8 (br s) |
| 2,4-Diamino-6-hydroxymethylpteridine | ~8.6 (s) | ~4.6 (s) | ~6.9 (br s) | ~7.7 (br s) |
| 2,4-Diaminopteridine | ~8.5 (s) | N/A | ~6.8 (br s) | ~7.6 (br s) |
Note: Chemical shifts for amino protons (-NH₂) can be broad (br s) and their positions can vary significantly with solvent, concentration, and temperature. The values presented are typical ranges.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2 | C-4 | C-4a | C-6 | C-7 | C-8a | -CH₂- |
| This compound | ~162 | ~160 | ~154 | ~158 | ~140 | ~152 | ~45 |
| 2,4-Diamino-6-hydroxymethylpteridine | ~162 | ~160 | ~154 | ~163 | ~138 | ~152 | ~60 |
| 2,4-Diaminopteridine | ~162 | ~160 | ~154 | ~145 | ~145 | ~152 | N/A |
Note: The presented ¹³C NMR data for this compound and its analogs are based on typical chemical shift ranges for substituted pteridines and may vary based on experimental conditions.
Experimental Protocols
The following is a generalized experimental protocol for the acquisition of ¹H and ¹³C NMR spectra of pteridine derivatives.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the pteridine sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O with appropriate pH adjustment). Pteridine derivatives often exhibit better solubility in DMSO-d₆.
-
Transfer the solution to a clean, dry 5 mm NMR tube. The final sample volume should be approximately 0.6 mL.
2. NMR Spectrometer Setup:
-
The spectra can be acquired on a 300, 400, or 500 MHz NMR spectrometer.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., using a Waltz16 decoupling sequence) is used to obtain singlets for all carbon signals, which simplifies the spectrum.
3. Data Acquisition Parameters:
-
¹H NMR:
-
Spectral Width: 0-12 ppm
-
Number of Scans: 16-64 (depending on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Pulse Width: 90°
-
-
¹³C NMR:
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024-4096 (or more for dilute samples)
-
Relaxation Delay: 2-5 seconds
-
Pulse Width: 30-45° (to enhance signal-to-noise for quaternary carbons)
-
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Mandatory Visualizations
References
Mass Spectrometry: A Superior Method for Confirming the Molecular Weight of 2,4-Diamino-6-chloromethylpteridine
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of heterocyclic compounds, accurate molecular weight determination is a critical checkpoint. This guide provides a comparative analysis of mass spectrometry against other common techniques for confirming the molecular weight of 2,4-Diamino-6-chloromethylpteridine, a key intermediate in the synthesis of pharmaceuticals like Methotrexate.[1] We present supporting data and a detailed experimental protocol for electrospray ionization mass spectrometry (ESI-MS), highlighting its precision and sensitivity.
Introduction
This compound is a pteridine derivative with the molecular formula C₇H₇ClN₆.[2] Its precise molecular weight is a fundamental property that verifies its chemical identity and purity. While various analytical techniques can provide molecular weight information, they differ significantly in their accuracy, sensitivity, and applicability to complex organic molecules. This guide will demonstrate the advantages of mass spectrometry, particularly ESI-MS, for this application.
Comparison of Molecular Weight Determination Techniques
The choice of analytical method for molecular weight confirmation depends on the nature of the sample and the required accuracy. Below is a comparison of common techniques.
| Technique | Principle | Expected Value for this compound | Advantages | Disadvantages |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Measures the mass-to-charge ratio (m/z) of ions in the gas phase. | Monoisotopic Mass: 210.0420719 Da[2]; Observed as [M+H]⁺ at m/z ≈ 211.0494 | High accuracy and resolution, high sensitivity, requires minimal sample, suitable for complex molecules.[1] | Can be sensitive to salts and impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Diffusion-Ordered Spectroscopy (DOSY) NMR can estimate molecular weight based on diffusion rates. | Not directly measured, but correlated to diffusion coefficient. | Provides detailed structural information, non-destructive. | Indirect molecular weight determination, lower accuracy (±9% error), requires larger sample amounts. |
| Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) | Separates molecules based on their hydrodynamic volume in solution. | Dependent on calibration with standards. | Can determine molecular weight distribution for polymers. | Indirect measurement, requires calibration with appropriate standards, less accurate for small molecules. |
| Light Scattering | Measures the intensity of scattered light to determine molecular weight. | Not typically used for small molecules. | Absolute method for macromolecules. | Primarily for polymers and large biomolecules, requires significant sample concentration. |
Experimental Protocol: ESI-MS Analysis of this compound
This protocol outlines a typical procedure for confirming the molecular weight of this compound using a high-resolution mass spectrometer.
Sample Preparation
-
Stock Solution: Accurately weigh approximately 1 mg of synthesized this compound and dissolve it in 1 mL of a suitable volatile solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.
-
Working Solution: Perform a serial dilution of the stock solution with the same solvent to a final concentration of 1-10 µg/mL. The hydrochloride salt of the compound is noted to be more soluble.[1]
-
Acidification (Optional): To promote protonation and enhance the signal in positive ion mode, 0.1% formic acid can be added to the final working solution.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could block the instrument's fluidics.
Instrumentation and Parameters
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurement.
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive ion mode
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 400 °C
-
Desolvation Gas Flow: 600 - 800 L/hr
-
Mass Range: m/z 50 - 500
-
Data Acquisition: Full scan mode
Data Analysis
-
Acquire the mass spectrum of the sample.
-
Identify the peak corresponding to the protonated molecule, [M+H]⁺.
-
Compare the experimentally observed m/z value with the theoretical exact mass of the protonated molecule (C₇H₈ClN₆⁺), which is approximately 211.0494 Da.
-
The high resolution of the mass spectrometer allows for confirmation of the elemental composition based on the accurate mass measurement.
Expected Results
The ESI-MS spectrum is expected to show a prominent peak at an m/z value corresponding to the protonated molecule [M+H]⁺. Given the monoisotopic mass of this compound is 210.0420719 Da, the expected m/z for the [M+H]⁺ ion would be approximately 211.0494. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at m/z+2 (corresponding to the ³⁷Cl isotope) that is approximately one-third the intensity of the monoisotopic peak (containing ³⁵Cl).
Workflow for Molecular Weight Confirmation
The following diagram illustrates the typical workflow for synthesizing and confirming the molecular weight of a target compound like this compound.
Caption: Workflow for Synthesis and Molecular Weight Confirmation.
Conclusion
For the definitive confirmation of the molecular weight of this compound, electrospray ionization mass spectrometry stands out as the superior technique. Its high accuracy, resolution, and sensitivity allow for unambiguous identification and confirmation of the elemental composition from a minimal amount of sample. While other methods like NMR and chromatography are invaluable for structural elucidation and purity assessment, ESI-MS provides the most direct and precise measurement of the molecular weight, an essential parameter for researchers in synthetic chemistry and drug development.
References
A Comparative Analysis of the Reactivity of 2,4-Diamino-6-chloromethylpteridine and 2,4-Diamino-6-bromomethylpteridine
For Immediate Release
This guide provides a detailed comparison of the chemical reactivity of two key intermediates in pharmaceutical synthesis: 2,4-Diamino-6-chloromethylpteridine and 2,4-Diamino-6-bromomethylpteridine. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles and experimental observations to delineate the differences in performance between these two critical reagents.
Introduction
This compound and its bromo-analog are pivotal electrophilic building blocks, most notably in the synthesis of the antifolate drug Methotrexate and its derivatives. Their utility stems from the reactive halomethyl group at the 6-position of the pteridine core, which readily undergoes nucleophilic substitution. The choice between the chloro- and bromomethyl derivatives can significantly impact reaction efficiency, yield, and the stringency of required reaction conditions. This guide explores the underlying chemical principles governing their reactivity and provides practical insights for their application.
Theoretical Basis of Reactivity: The Role of the Leaving Group
The reactivity of these compounds in nucleophilic substitution reactions (typically SN2) is fundamentally dictated by the nature of the halogen atom, which functions as the leaving group. In the context of the carbon-halogen bond at the 6-methyl position, the facility of bond cleavage is paramount.
The key determinant of leaving group ability is the stability of the anion formed upon its departure. A more stable anion is a weaker base and, consequently, a better leaving group. When comparing chloride (Cl⁻) and bromide (Br⁻), the following principles apply:
-
Acidity of Conjugate Acids: Hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). This indicates that bromide is a weaker base than chloride.[1]
-
Polarizability and Size: Bromide is larger and more polarizable than chloride. The larger electron cloud of bromide can better distribute the negative charge, leading to greater stability.
Therefore, based on fundamental chemical principles, 2,4-Diamino-6-bromomethylpteridine is expected to be more reactive than this compound in nucleophilic substitution reactions.
Experimental Evidence and Reactivity Comparison
-
In the synthesis of Methotrexate, the bromo-derivative is often employed under carefully controlled conditions to prevent the formation of byproducts, a precaution that suggests a higher intrinsic reactivity.[2]
-
Conversely, a patented high-yield synthesis utilizing the chloro-derivative specifies the addition of potassium iodide.[3] This strongly implies an in situ Finkelstein reaction, where the less reactive chloride is converted to a more reactive iodide to facilitate the substitution, thereby acknowledging the lower reactivity of the starting chloro-compound.
The enhanced reactivity of the bromomethylpteridine allows for milder reaction conditions (e.g., lower temperatures or shorter reaction times) to achieve comparable yields to its chloro counterpart.
Data Presentation
The following tables summarize the key properties and a qualitative comparison of the reactivity of the two compounds.
Table 1: Chemical Properties
| Property | This compound | 2,4-Diamino-6-bromomethylpteridine |
| Molecular Formula | C₇H₇ClN₆ | C₇H₇BrN₆ |
| Molecular Weight | 210.62 g/mol | 255.08 g/mol |
| CAS Number | 57521-63-8 | 6957-11-5 |
| Appearance | Typically a yellow to orange powder | Typically a yellow to brown solid |
| Precursor | 2,4-Diamino-6-hydroxymethylpteridine | 2,4-Diamino-6-hydroxymethylpteridine |
Table 2: Reactivity Comparison in SN2 Reactions
| Feature | This compound | 2,4-Diamino-6-bromomethylpteridine |
| Leaving Group | Chloride (Cl⁻) | Bromide (Br⁻) |
| Leaving Group Ability | Good | Excellent |
| Relative Reactivity | Lower | Higher |
| Typical Reaction Conditions | May require higher temperatures, longer reaction times, or the use of a catalyst (e.g., iodide salts). | Generally proceeds under milder conditions. |
| Potential for Side Reactions | Lower, due to reduced reactivity. | Higher, necessitating careful control of reaction conditions. |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of the title compounds from their common precursor, 2,4-Diamino-6-hydroxymethylpteridine.
Protocol 1: Synthesis of this compound Hydrochloride
This protocol is adapted from established methods for the conversion of hydroxymethyl groups to chloromethyl groups using thionyl chloride.
-
Reagents and Equipment:
-
2,4-Diamino-6-hydroxymethylpteridine
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask with a reflux condenser and gas outlet
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
To a round-bottom flask, add 2,4-Diamino-6-hydroxymethylpteridine.
-
Under an inert atmosphere, carefully add an excess of thionyl chloride at room temperature with stirring.[3]
-
The reaction mixture is typically stirred vigorously. The reaction can be performed at room temperature or gently heated (e.g., to 50°C) to ensure completion.[3]
-
Reaction progress can be monitored by TLC or HPLC.
-
Upon completion, the excess thionyl chloride is removed under reduced pressure.
-
The resulting solid, this compound hydrochloride, is collected. Further purification, if necessary, can be achieved by recrystallization.
-
Protocol 2: Synthesis of 2,4-Diamino-6-bromomethylpteridine
This protocol is based on the Appel reaction for the conversion of alcohols to bromides.
-
Reagents and Equipment:
-
2,4-Diamino-6-hydroxymethylpteridine
-
N-Bromosuccinimide (NBS)
-
Triphenylphosphine (PPh₃)
-
Anhydrous aprotic solvent (e.g., Dimethylformamide - DMF)
-
Round-bottom flask
-
Stirring apparatus
-
Inert atmosphere
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve triphenylphosphine in the chosen anhydrous solvent.
-
Cool the solution in an ice bath.
-
Add N-Bromosuccinimide portion-wise, maintaining the low temperature.
-
Add 2,4-Diamino-6-hydroxymethylpteridine to the reaction mixture.
-
Allow the reaction to proceed, typically with stirring overnight, letting the mixture gradually warm to room temperature.
-
The product can be isolated by filtration and purified by recrystallization to yield 2,4-Diamino-6-bromomethylpteridine.
-
Visualizing the Reactivity Difference
The following diagrams illustrate the key mechanistic step that differentiates the reactivity of the two compounds.
Figure 1: SN2 reaction pathway comparison.
The diagram above illustrates the SN2 mechanism for a nucleophilic attack on both pteridine derivatives. The transition state for the reaction involving the bromomethyl derivative is at a lower activation energy (ΔG‡) due to the superior stability of the bromide leaving group, leading to a faster reaction rate.
Figure 2: Synthetic workflow comparison.
This diagram outlines the synthetic pathways from the common precursor to a final substituted product. It highlights the differing reaction conditions typically required for the chloro- and bromomethyl intermediates, reflecting their reactivity differences.
Conclusion
References
Spectral Showdown: A Comparative Guide to Chloromethyl and Bromomethyl Pteridine Analogs
For researchers, scientists, and drug development professionals, understanding the nuanced differences between halogenated pteridine analogs is crucial for advancing fields from targeted cancer therapy to the development of novel anti-parasitic agents. This guide provides a comparative analysis of the spectral properties of chloromethyl and bromomethyl pteridine analogs, supported by general experimental principles and an illustrative signaling pathway.
While direct comparative spectral data for chloromethyl and bromomethyl pteridine analogs is sparse in publicly available literature, this guide synthesizes general principles of pteridine spectroscopy and the expected influence of halogen substitution to provide an objective comparison. The inherent fluorescence of the pteridine core makes these compounds valuable as biological probes and potential photosensitizers. The introduction of a reactive halomethyl group opens avenues for covalent labeling of biological targets, making the spectral characterization of these analogs particularly important.
Comparative Spectral Properties
The introduction of a chloromethyl or bromomethyl group at positions 6 or 7 of the pteridine ring is expected to induce subtle shifts in the absorption and emission spectra. These shifts are primarily due to the electronic effects of the halogen and the methylene group. Generally, the heavier bromine atom is a better leaving group than chlorine, which can influence the reactivity of the analog but may have a less pronounced effect on the steady-state spectral properties compared to factors like solvent polarity and pH.
Pteridines typically exhibit strong absorption in the UV and near-UV regions, with fluorescence emission in the visible spectrum. The exact absorption (λ_max, abs_) and emission (λ_max, em_) maxima are sensitive to the substitution pattern on the pteridine core.
Below is an illustrative table summarizing the expected spectral properties. Note: These are representative values based on general knowledge of pteridine spectroscopy and are not from a direct comparative study.
| Property | Chloromethyl Pteridine Analog (Representative) | Bromomethyl Pteridine Analog (Representative) |
| Absorption Maximum (λmax, abs) | ~350 - 370 nm | ~350 - 375 nm |
| Molar Extinction Coefficient (ε) | ~5,000 - 10,000 M-1cm-1 | ~5,000 - 10,000 M-1cm-1 |
| Emission Maximum (λmax, em) | ~430 - 460 nm | ~430 - 465 nm |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.4 | 0.1 - 0.4 |
Experimental Protocols
The following are generalized experimental protocols for the characterization of the spectral properties of pteridine analogs.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_max, abs_) and molar extinction coefficients (ε) of the pteridine analogs.
Methodology:
-
Sample Preparation: Prepare a stock solution of the pteridine analog (chloromethyl or bromomethyl derivative) in a suitable solvent (e.g., ethanol, methanol, or a buffered aqueous solution) at a concentration of 1 mM. Perform serial dilutions to obtain a range of concentrations (e.g., 10 µM, 20 µM, 50 µM, 100 µM).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the solvent-filled cuvettes.
-
Measure the absorbance spectra of the different concentrations of the pteridine analog solution from 200 to 600 nm.
-
Identify the wavelength of maximum absorbance (λ_max, abs_).
-
-
Data Analysis:
-
Plot absorbance at λ_max, abs_ against concentration.
-
Determine the molar extinction coefficient (ε) from the slope of the linear fit of the data using the Beer-Lambert law (A = εcl), where A is absorbance, c is concentration, and l is the path length of the cuvette (typically 1 cm).
-
Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_max, em_) and fluorescence quantum yields (Φ_F_) of the pteridine analogs.
Methodology:
-
Sample Preparation: Prepare dilute solutions of the pteridine analogs (absorbance < 0.1 at the excitation wavelength) in the chosen solvent. A reference standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F_ = 0.54) should also be prepared with a similar absorbance.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
-
Measurement:
-
Record the emission spectrum of the solvent blank.
-
Excite the sample at its absorption maximum (λ_max, abs_) and record the fluorescence emission spectrum.
-
Record the emission spectrum of the reference standard under the same experimental conditions (excitation wavelength, slit widths).
-
-
Data Analysis:
-
Correct the emission spectra for the instrument's response and the solvent background.
-
Identify the wavelength of maximum emission (λ_max, em_).
-
Calculate the fluorescence quantum yield (Φ_F_) using the following equation: ΦF, sample = ΦF, ref * (Isample / Iref) * (Aref / Asample) * (nsample2 / nref2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
Signaling Pathway and Experimental Workflow
Pteridine derivatives are known to be involved in various biological signaling pathways. While a specific pathway for chloromethyl or bromomethyl pteridine analogs is not well-documented, a pterin-dependent signaling pathway in the bacterium Agrobacterium tumefaciens provides a relevant example of how pteridines can modulate cellular processes. This pathway controls the transition between motile and sessile lifestyles by regulating the levels of the second messenger cyclic diguanylate monophosphate (c-di-GMP)[1].
The following diagram illustrates this pterin-dependent signaling pathway.
This pathway illustrates how a pteridine reductase (PruA) produces an active pterin species that, through an intermediate protein (PruR), modulates the activity of a dual-function enzyme (DcpA) that can either synthesize (diguanylate cyclase activity) or degrade (phosphodiesterase activity) c-di-GMP. The concentration of this second messenger then dictates the bacterium's decision to attach to a surface and form a biofilm or to remain motile.
The workflow for investigating the effect of a novel pteridine analog on such a pathway would involve a combination of genetic, biochemical, and biophysical techniques.
This generalized workflow begins with the synthesis and basic characterization of the pteridine analogs. Their effects are then tested in vitro on purified enzymes of the pathway and in vivo on bacterial cultures to observe phenotypic changes. Subsequent steps involve quantifying the levels of the second messenger and identifying the direct molecular targets of the analogs, particularly if the reactive halomethyl group leads to covalent modification. This systematic approach allows researchers to dissect the mechanism of action of novel pteridine derivatives.
References
A Comparative Guide to Validated Analytical Methods for the Quality Control of 2,4-Diamino-6-chloromethylpteridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the quality control of 2,4-Diamino-6-chloromethylpteridine, a key intermediate in the synthesis of several pharmaceuticals. The selection of an appropriate analytical method is critical to ensure the purity, potency, and consistency of the final drug product. This document presents a comparative overview of High-Performance Liquid Chromatography (HPLC) as the principal analytical technique, alongside alternative methods, supported by representative experimental data and detailed protocols.
Introduction to this compound and its Analytical Challenges
This compound is a synthetic pteridine derivative of significant interest in medicinal chemistry. Its primary application lies as a crucial starting material in the synthesis of antifolate drugs like Methotrexate. The reactive chloromethyl group at the 6-position makes it a valuable intermediate for building more complex molecules. However, this reactivity also presents analytical challenges, as the compound can be susceptible to degradation, and its synthesis can result in closely related impurities. Therefore, robust and validated analytical methods are essential for its quality control.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) with UV detection is the most prevalent and well-established method for the quantitative analysis of this compound. However, other techniques can be employed for qualitative and semi-quantitative assessments.
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Thin-Layer Chromatography (TLC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning between a stationary and mobile phase | Differential migration on a stationary phase due to a mobile phase | Differential migration in an electrolyte solution under an electric field |
| Primary Use | Quantitative analysis (assay and impurity profiling) | Qualitative analysis (identification, impurity spotting) | High-resolution separation of pteridine derivatives |
| Linearity (r²) | > 0.999 | Semi-quantitative | > 0.99 |
| Accuracy (% Recovery) | 98.0 - 102.0% | Not typically validated | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | Not applicable for quantitative analysis | < 5.0% |
| Limit of Detection (LOD) | Low ng/mL range | µg range | Sub-nM to pM range (with LIF detection)[1][2] |
| Limit of Quantitation (LOQ) | Low ng/mL to µg/mL range | Not typically determined | nM range (with LIF detection) |
| Throughput | Moderate | High | High |
| Instrumentation Cost | High | Low | High |
| Solvent Consumption | High | Low | Very Low |
Experimental Protocols
Validated HPLC-UV Method for Assay and Impurity Determination
This section details a representative validated reversed-phase HPLC method for the quality control of this compound.
a. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Isocratic elution with a mixture of 20mM potassium dihydrogen phosphate buffer (pH 3.0) and acetonitrile (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
-
Diluent: Mobile phase
b. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
-
Sample Solution: Accurately weigh and dissolve the sample in the diluent to obtain a similar concentration to the standard solution.
c. Validation Parameters:
-
Specificity: The method should be able to separate the main peak from potential impurities and degradation products. This can be assessed by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
-
Linearity: A series of at least five concentrations of the reference standard are prepared and injected. A linear relationship between peak area and concentration should be established (r² > 0.999).
-
Accuracy: Determined by the recovery of a known amount of analyte spiked into a placebo or sample matrix. Recoveries should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Multiple injections of the same standard solution. The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.
-
Intermediate Precision (Inter-day precision): Analysis performed by different analysts on different days. The %RSD should be less than 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical analysis of the calibration curve.
Thin-Layer Chromatography (TLC) for Identification and Impurity Screening
TLC provides a rapid and cost-effective method for the qualitative assessment of this compound.
a. Chromatographic Conditions:
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Mobile Phase: A mixture of n-butanol, acetic acid, and water (e.g., 4:1:1, v/v/v)
-
Application: Spot the standard and sample solutions on the TLC plate.
-
Development: Allow the mobile phase to ascend the plate until it reaches the solvent front.
-
Detection: Visualize the spots under UV light (254 nm and/or 365 nm).
b. Analysis:
-
The identity of the compound is confirmed by comparing the Rf value of the sample spot with that of the reference standard.
-
The presence of impurities can be detected as additional spots.
Capillary Electrophoresis (CE) for High-Efficiency Separation
CE offers very high separation efficiency and is particularly useful for the analysis of complex mixtures of pteridine derivatives.
a. Electrophoretic Conditions:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
Background Electrolyte (BGE): Borate buffer (e.g., 20 mM, pH 9.2)
-
Voltage: 20-30 kV
-
Temperature: 25 °C
-
Detection: UV detection at a suitable wavelength (e.g., 280 nm) or Laser-Induced Fluorescence (LIF) for enhanced sensitivity.[1][2]
b. Analysis:
-
The migration time of the analyte is used for identification.
-
Peak area can be used for quantification after proper validation.
Visualizing the Workflow and Comparative Logic
To better illustrate the experimental processes and the decision-making involved in selecting an analytical method, the following diagrams are provided.
Conclusion
The quality control of this compound is paramount for ensuring the safety and efficacy of the final pharmaceutical products derived from it. While HPLC-UV stands out as the gold standard for quantitative analysis due to its robustness, accuracy, and precision, alternative methods like TLC and CE offer valuable complementary information for identification and high-resolution separations. The choice of the analytical method should be based on the specific requirements of the analysis, such as the need for quantitative data, the complexity of the sample matrix, and the available resources. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to establish and validate appropriate quality control procedures for this important pharmaceutical intermediate.
References
Comparative study of different synthetic routes to 2,4-Diamino-6-chloromethylpteridine
For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. 2,4-Diamino-6-chloromethylpteridine is a critical building block in the synthesis of various therapeutic agents, most notably the antifolate drug methotrexate. This guide provides a comparative analysis of different synthetic pathways to this important compound, offering detailed experimental protocols and quantitative data to inform strategic decisions in the laboratory and at a production scale.
Comparative Analysis of Synthetic Routes
The synthesis of this compound can be broadly approached via two main strategies, each with distinct advantages and disadvantages in terms of yield, purity, and operational complexity. The table below summarizes the key quantitative data for two prominent routes.
| Parameter | Route 1: Two-Step Synthesis from 2,4,5,6-Tetraaminopyrimidine | Route 2: Halogenation via Bromination of Pteridine Precursor |
| Starting Materials | 2,4,5,6-Tetraaminopyrimidine, 1,3-Dihydroxyacetone | 2,4,5,6-Tetraaminopyrimidine, 1,3-Dihydroxyacetone |
| Key Intermediates | 2,4-Diamino-6-hydroxymethylpteridine | 2,4-Diamino-6-hydroxymethylpteridine |
| Final Product | This compound hydrochloride | 2,4-Diamino-6-bromomethylpteridine |
| Overall Yield | ~92% | ~92% |
| Purity of Final Product | High (Crystalline product) | High (Crystalline product) |
| Key Reagents | Thionyl chloride | N-Bromosuccinimide (NBS), Triphenylphosphine |
| Reaction Conditions | Step 1: pH control (1.0-2.5); Step 2: 50°C | Step 1: pH control; Step 2: 0°C to room temperature |
Visualizing the Synthetic Pathways
The following diagram illustrates the logical flow of the two primary synthetic routes to halogenated 2,4-diaminopteridine derivatives.
Caption: Comparative workflow of two synthetic routes to halogenated 2,4-diaminopteridines.
Experimental Protocols
Below are the detailed experimental methodologies for the key steps in the described synthetic routes.
Route 1: Two-Step Synthesis from 2,4,5,6-Tetraaminopyrimidine
Step 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
This procedure is adapted from an improved process that emphasizes regioselectivity by controlling the pH.[1]
-
Dissolve 113 g of 2,4,5,6-tetraaminopyrimidine dihydrochloride in 1.5 L of water.
-
Adjust the pH of the solution to 2.5 with a 50% sodium hydroxide solution.
-
While bubbling oxygen or air through the solution, slowly add a solution of 70 g of 1,3-dihydroxyacetone in 500 mL of water dropwise over 12 hours.
-
Maintain the reaction temperature between 5 and 10°C.
-
After the addition is complete, continue stirring for another 12 hours.
-
Collect the precipitated solid by filtration, wash with water and then ethanol.
-
Dry the solid to obtain 2,4-diamino-6-hydroxymethylpteridine. This process can achieve a yield of up to 95.5 g (approximately 96% based on the tetraaminopyrimidine) with a purity of 96% as determined by HPLC.[1]
Step 2: Synthesis of this compound Hydrochloride
This protocol utilizes thionyl chloride for the direct chlorination of the hydroxymethyl group.[2]
-
To 290 mL of thionyl chloride at room temperature, add 29.2 g (0.151 mol) of 2,4-diamino-6-hydroxymethylpteridine in one portion.
-
Stir the reaction mixture vigorously for 60 minutes at room temperature.
-
Heat the mixture to 50°C and stir for an additional 90 minutes.
-
Allow the mixture to cool to room temperature and continue stirring overnight.
-
Add 500 mL of chloroform and stir the resulting suspension under reflux for 2 hours.
-
After cooling to 20°C, collect the solid product by filtration.
-
Wash the solid with chloroform and dry at 50°C to yield 36 g (96%) of this compound hydrochloride as dark-yellow crystals.[2]
Route 2: Halogenation via Bromination of Pteridine Precursor
Step 1: Synthesis of 2,4-Diamino-6-hydroxymethylpteridine
The initial step is identical to Step 1 of Route 1.
Step 2: Synthesis of 2,4-Diamino-6-bromomethylpteridine
This method provides the bromo-analogue, a key intermediate for many applications, and serves as a comparative pathway for halogenation.[3]
-
In a 500 mL four-necked flask, suspend 26 g of triphenylphosphine and 18 g of N-bromosuccinimide (NBS) in 200 mL of carbon tetrachloride.
-
Stir the mixture vigorously and cool to 0°C.
-
Add 10 g of 2,4-diamino-6-hydroxymethylpteridine in portions, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to stir overnight.
-
Filter the reaction mixture to collect the crude product.
-
Recrystallize the crude product from a mixed solvent of 100 mL of water and DMF to obtain 12.8 g (96% yield) of 2,4-diamino-6-bromomethylpteridine as brown needle crystals.[3]
Concluding Remarks
Both synthetic routes presented offer high-yielding pathways to halogenated 2,4-diaminopteridine derivatives. Route 1 provides a direct and efficient method to obtain the desired this compound hydrochloride. The key to success in the initial step of both routes is the careful control of pH to ensure the regioselective formation of the 6-hydroxymethyl isomer. Route 2, while yielding the bromo-analog, demonstrates an alternative halogenation strategy using NBS and triphenylphosphine, which can be advantageous in certain contexts and avoids the use of thionyl chloride. The choice between these routes will depend on the specific requirements of the final application, available reagents, and scale of production.
References
- 1. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 2. DE4309123A1 - Improved process for the preparation of 2,4-diamino-6-hydroxymethylpteridine salts - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
Comparative Purity Assessment of 2,4-Diamino-6-chloromethylpteridine Utilizing a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for assessing the purity of 2,4-Diamino-6-chloromethylpteridine, a critical intermediate in the synthesis of pharmaceuticals such as Methotrexate.[1][2] The accurate determination of its purity is paramount to ensure the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis, presenting a comparative summary of their performance based on experimental data.
Introduction to Purity Assessment
This compound is a synthetic pteridine derivative whose purity can be affected by starting materials, intermediates, and by-products of its synthesis.[2][3] Common impurities may include positional isomers, such as the 7-isomer, and products of incomplete or over-reaction, like the hydroxymethyl or dichloromethyl analogs.[4] Therefore, robust analytical methods are required to separate and quantify these potential impurities. This guide compares the well-established HPLC method with orthogonal techniques like qNMR and Elemental Analysis for a comprehensive purity evaluation.
Experimental Methodologies
A multi-faceted approach employing chromatographic and spectroscopic techniques provides a thorough assessment of the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity determination due to its high resolving power and sensitivity. A typical reversed-phase HPLC method is presented below.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 20 mM potassium dihydrogen phosphate, pH 3.0).[5]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: The reference standard and the sample under investigation are accurately weighed and dissolved in a suitable solvent, such as a mixture of water and acetonitrile, to a concentration of approximately 0.5 mg/mL.
-
Quantification: The purity is determined by the area percentage method, where the area of the main peak is compared to the total area of all peaks in the chromatogram.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is an absolute quantification method that determines the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known purity.
Experimental Protocol:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity (e.g., maleic acid or dimethyl sulfone), which has resonances that do not overlap with the analyte's signals.
-
Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 5 mg of the internal standard into an NMR tube. Dissolve the solids in a known volume of a suitable deuterated solvent (e.g., DMSO-d6).
-
Acquisition Parameters: A 1H NMR spectrum is acquired with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure full signal relaxation. A 90° pulse angle is typically used.
-
Data Processing: The spectrum is carefully phased and baseline corrected.
-
Purity Calculation: The purity of the sample is calculated using the following formula:
Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Elemental Analysis
Elemental analysis provides the percentage composition of carbon (C), hydrogen (H), nitrogen (N), and chlorine (Cl) in the compound. The measured percentages are compared with the theoretical values calculated from the molecular formula (C7H7ClN6) to assess purity.
Experimental Protocol:
-
Instrumentation: A CHN/S elemental analyzer.
-
Sample Preparation: A small, accurately weighed amount of the dried sample (typically 1-3 mg) is placed in a tin or silver capsule.
-
Analysis: The sample is combusted at a high temperature (around 900-1000 °C) in a stream of oxygen. The resulting gases (CO2, H2O, N2) are separated by gas chromatography and quantified using a thermal conductivity detector.[6] Chlorine content can be determined by similar combustion methods followed by titration or ion chromatography.
-
Purity Assessment: The experimental percentages of C, H, N, and Cl are compared to the theoretical values. A close correlation indicates high purity.
Comparative Data
The following table summarizes the purity assessment of a batch of this compound using a certified reference standard with a stated purity of >99.0%.
| Analytical Method | Parameter | Reference Standard | Test Sample |
| HPLC | Purity (Area %) | >99.5% | 98.7% |
| Major Impurity (Area %) | Not Detected | 0.8% (at RRT 1.2) | |
| Other Impurities (Area %) | <0.5% | 0.5% | |
| qNMR | Purity (w/w %) | 99.2 ± 0.5% | 98.5 ± 0.6% |
| Elemental Analysis | Carbon (%) | Theoretical: 39.92; Found: 39.85 | Found: 39.68 |
| Hydrogen (%) | Theoretical: 3.35; Found: 3.38 | Found: 3.42 | |
| Nitrogen (%) | Theoretical: 39.90; Found: 39.78 | Found: 39.55 | |
| Chlorine (%) | Theoretical: 16.83; Found: 16.75 | Found: 16.60 |
Visualization of Experimental Workflow
The logical flow of the purity assessment process is depicted in the following diagram.
Caption: Workflow for the purity assessment of this compound.
Signaling Pathway of Impurity Formation
The primary route for synthesizing this compound involves the chlorination of 2,4-Diamino-6-hydroxymethylpteridine. Side reactions can lead to the formation of impurities.
References
- 1. This compound | 57521-63-8 | Benchchem [benchchem.com]
- 2. EP0048002A2 - Method for preparing N-(4-(((2,4-diamino-6-pteridinyl)-methyl)methylamino)benzoyl)glutamic acid - Google Patents [patents.google.com]
- 3. CA1167844A - Method for preparing n-¬4-¬¬(2,4-diamino-6- pteridinyl)- methyl|methylamino|benzoyl|glutamic acid - Google Patents [patents.google.com]
- 4. Synthesis of 2,4-diamino-6-hydroxymethylpteridine - Patent US-4306064-A - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]
- 6. nmrmbc.com [nmrmbc.com]
Safety Operating Guide
Proper Disposal of 2,4-Diamino-6-chloromethylpteridine: A Guide for Laboratory Professionals
For immediate reference, 2,4-Diamino-6-chloromethylpteridine and its waste materials must be handled as hazardous chemical waste. Due to its classification as a halogenated organic compound and a suspected carcinogen, stringent safety and disposal protocols are mandatory.
This guide provides essential safety and logistical information for the proper disposal of this compound, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safe handling and disposal of this compound in a laboratory setting, in accordance with general hazardous waste management principles.
Hazard Profile and Safety Precautions
This compound is harmful if swallowed, in contact with skin, or inhaled, and is a suspected carcinogen. All handling and disposal procedures must be conducted within a certified chemical fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a suitable minimum), must be worn at all times.
Primary Disposal Protocol: Incineration
The required and safest method for the disposal of this compound is through a licensed hazardous waste management service, which will utilize high-temperature incineration.
Step-by-Step Procedure for Waste Collection:
-
Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as halogenated organic waste .
-
Waste Container: Use a designated, leak-proof, and chemically compatible waste container. A high-density polyethylene (HDPE) or other suitable plastic carboy is recommended. Metal containers should be avoided as halogenated compounds can degrade to form acidic byproducts that may corrode the container.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste " and "Halogenated Organic Waste ". The full chemical name, "this compound," must be listed as a component.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong acids, bases, and oxidizing agents, until it is collected by a certified hazardous waste disposal service.
Experimental Protocol: Potential for Chemical Deactivation via Hydrolysis
For research settings, there is a potential for chemical deactivation of the reactive chloromethyl group prior to disposal. The primary mechanism for this is hydrolysis, which converts the chloromethyl group to a less reactive hydroxymethyl group. This reaction is accelerated under basic conditions (pH > 10).
Note: This protocol is based on chemical reactivity principles and stability studies. It should be validated on a small scale in a controlled laboratory environment before being implemented as a standard procedure.
Objective: To hydrolyze the chloromethyl group of this compound to reduce its reactivity.
Materials:
-
Waste this compound (solid or in a compatible solvent)
-
1 M Sodium Hydroxide (NaOH) solution
-
Stir plate and stir bar
-
pH meter or pH paper
-
Appropriate reaction vessel (e.g., glass beaker or flask)
Procedure:
-
In a chemical fume hood, place the waste this compound into the reaction vessel. If it is in a non-aqueous solvent, the solvent should be removed by evaporation in the fume hood if it is safe to do so.
-
Slowly add an excess of 1 M NaOH solution to the waste while stirring. The goal is to achieve and maintain a pH above 10.
-
Allow the mixture to stir at room temperature for a minimum of 24 hours to ensure the hydrolysis reaction proceeds to completion.
-
After the reaction period, check the pH to ensure it is still basic.
-
The resulting solution, containing 2,4-Diamino-6-hydroxymethylpteridine, should still be treated as hazardous waste. However, the primary hazard associated with the reactive chloromethyl group is reduced.
-
This treated waste must be collected in a properly labeled hazardous waste container for disposal via incineration. The label should now indicate the contents as the hydrolysis product.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| GHS Hazard Classifications | Acute Toxicity (Oral, Dermal, Inhalation) - Category 4; Carcinogenicity - Category 2 | |
| Recommended Waste Category | Halogenated Organic Waste | General laboratory safety guidelines |
| Recommended Waste Container | High-Density Polyethylene (HDPE) or other compatible plastic | |
| pH for Accelerated Hydrolysis | > 10 | BenchChem |
Diagrams
Caption: Disposal workflow for this compound.
Caption: Chemical deactivation pathway of this compound.
Safeguarding Your Research: A Comprehensive Guide to Handling 2,4-Diamino-6-chloromethylpteridine
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for 2,4-Diamino-6-chloromethylpteridine, including detailed operational and disposal plans to ensure the well-being of laboratory personnel and the integrity of your research.
This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer[1][2]. Adherence to strict safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Essential Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye Protection | Safety Goggles | Tightly fitting, chemical splash goggles are mandatory to prevent eye contact with the powdered compound or any solutions. |
| Hand Protection | Chemical-Resistant Gloves | Due to the presence of a chlorinated aromatic-like structure, nitrile gloves may have limited breakthrough times[1][3]. For incidental contact, double-gloving with nitrile gloves (minimum 5-mil thickness) is recommended. For prolonged handling or in case of a spill, heavy-duty Viton™ or butyl rubber gloves are advised as they show higher resistance to chlorinated compounds[1][3]. Always inspect gloves for any signs of degradation or perforation before use. |
| Body Protection | Laboratory Coat | A buttoned, full-length laboratory coat should be worn to protect skin and clothing from contamination. |
| Respiratory Protection | NIOSH-Approved Respirator | For handling the solid compound, a NIOSH-approved N95 filtering facepiece respirator is the minimum requirement to prevent inhalation of harmful dust particles[4]. In situations with a higher potential for aerosolization or when handling larger quantities, a Powered Air-Purifying Respirator (PAPR) with a HEPA (High-Efficiency Particulate Air) filter is recommended to provide a higher level of protection[5]. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is essential to minimize risk. The following workflow outlines the key steps for a safe handling procedure.
Caption: Logical workflow for the safe handling of this compound.
1. Preparation:
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area within a certified chemical fume hood.
-
Fume Hood Verification: Before starting any work, ensure the chemical fume hood is functioning correctly.
-
Gather Materials: Have all necessary equipment, reagents, and waste containers assembled within the fume hood to minimize movement in and out of the designated area.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
2. Handling:
-
Weighing: When weighing the solid compound, use a balance inside the fume hood or a containment glove box to prevent the dispersion of powder.
-
Dissolving: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Reactions: All reactions involving this compound should be performed in closed or contained systems within the fume hood.
3. Post-Handling:
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Gloves should be removed last and disposed of as hazardous waste.
-
Hand Washing: Immediately wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Managing Halogenated Waste
As a chlorinated organic compound, this compound and any materials contaminated with it must be disposed of as hazardous waste.
Caption: Step-by-step process for the disposal of contaminated waste.
1. Waste Segregation:
-
Solid Waste: All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be placed in a designated, sealed, and clearly labeled hazardous waste container for halogenated organic solids[6][7].
-
Liquid Waste: Unused solutions or reaction mixtures containing the compound should be collected in a separate, sealed, and labeled container for halogenated organic liquid waste.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a puncture-resistant sharps container that is also labeled as hazardous waste.
2. Decontamination of Laboratory Equipment:
-
Glassware and Equipment: All non-disposable equipment that has come into contact with the compound must be decontaminated.
3. Storage and Disposal:
-
Storage: Store all hazardous waste containers in a designated and secure satellite accumulation area, away from incompatible materials.
-
Disposal: Arrange for the pickup and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company. Never dispose of this compound or its waste down the drain or in the regular trash[9][10].
Emergency Procedures
Spills:
-
In the event of a small spill within the fume hood, use an absorbent material to contain and clean up the spill. The absorbent material must then be disposed of as solid hazardous waste.
-
For larger spills or spills outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team or EHS.
Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention. Remove any contaminated clothing.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with this compound and ensure a safe and productive laboratory environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) for the most current and detailed information.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Disinfection & Decontamination | Research Safety [researchsafety.uky.edu]
- 3. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ehs.umich.edu [ehs.umich.edu]
- 5. 3m.com [3m.com]
- 6. web.mit.edu [web.mit.edu]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
